3,4-Dibromofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNAIRILIJMDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348915 | |
| Record name | 3,4-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-02-9 | |
| Record name | 3,4-Dibromofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dibromofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,4-Dibromofuran. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data, including physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for characterization. The information is presented in a structured format to facilitate easy access and comparison, with visualizations to clarify reaction pathways and experimental workflows.
Chemical Properties
This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Br₂O | [1] |
| Molecular Weight | 225.87 g/mol | [1] |
| CAS Number | 32460-02-9 | [1] |
| Appearance | Colorless to brown clear liquid | [1] |
| Melting Point | 6 °C | [1] |
| Boiling Point | 166 °C (at 760 mmHg) | [1] |
| Density | 2.2 g/cm³ | [1] |
| Refractive Index | n20/D 1.55 | [1] |
Spectroscopic Data
Accurate structural elucidation of this compound relies on various spectroscopic techniques. The following sections provide an overview of the expected spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a singlet for the two equivalent protons on the furan ring. The chemical shift of these protons is influenced by the electron-withdrawing effect of the bromine atoms and the oxygen atom in the furan ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Two distinct signals are expected: one for the bromine-substituted carbons (C3 and C4) and another for the carbons adjacent to the oxygen (C2 and C5).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include C-H stretching and bending vibrations for the furan ring, C-O-C stretching of the ether linkage, and C-Br stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ will be observed for the molecular ion and bromine-containing fragments.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the oxidation of trans-2,3-Dibromo-2-butene-1,4-diol.
Experimental Protocol: Oxidation of trans-2,3-Dibromo-2-butene-1,4-diol
This protocol is based on the method described by Kraus and Wang (1998).[1]
Materials:
-
trans-2,3-Dibromo-2-butene-1,4-diol
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Hexane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, a solution of trans-2,3-Dibromo-2-butene-1,4-diol in a biphasic mixture of hexane and water is prepared.
-
Potassium dichromate and a catalytic amount of sulfuric acid are added to the mixture.
-
The reaction mixture is heated to 85 °C and refluxed for 6 hours with vigorous stirring.
-
After cooling to room temperature, the organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted with hexane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield this compound.
Yield: 83%[1]
Caption: Oxidation of trans-2,3-Dibromo-2-butene-1,4-diol.
Reactivity and Key Reactions
This compound is a valuable building block in organic synthesis due to the reactivity of its carbon-bromine bonds, which can participate in various cross-coupling reactions, and the diene system of the furan ring, which can undergo cycloaddition reactions.
Diels-Alder Cycloaddition
This compound can act as a diene in Diels-Alder reactions. A notable example is its reaction with azo diesters.
Materials:
-
This compound
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound in an anhydrous solvent, add diethyl azodicarboxylate at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.
Caption: Diels-Alder cycloaddition of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly functionalized and reactive intermediate with significant applications in organic synthesis, particularly in the preparation of complex molecules for the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its chemical properties, spectroscopic data, synthesis, and key reactions to serve as a valuable resource for the scientific community.
References
An In-depth Technical Guide to the Physical Properties of 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromofuran is a halogenated heterocyclic compound that serves as a versatile synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern and the presence of two bromine atoms make it a valuable building block for the synthesis of more complex molecules through various organic reactions, such as cross-coupling and cycloaddition.[1] This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key reaction pathway.
Core Physical Properties of this compound
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂Br₂O | |
| Molecular Weight | 225.87 g/mol | |
| Appearance | Colorless to brown clear liquid | [1] |
| Melting Point | 6 °C | [1] |
| Boiling Point | 166 °C (at 760 mmHg) | [1] |
| Density | 2.2 g/cm³ | [1] |
| Refractive Index | n20/D 1.55 | [1] |
| CAS Number | 32460-02-9 |
Experimental Protocols for Physical Property Determination
The following sections detail the standard experimental methodologies that are typically employed to determine the physical properties of liquid organic compounds like this compound.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle (if the sample is crystalline)
Procedure:
-
A small amount of this compound is introduced into a capillary tube and packed down to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating mantle or oil bath
-
Small rubber band or wire to attach the sample tube to the thermometer
Procedure (Micro method):
-
A few drops of this compound are placed in a small test tube.
-
A capillary tube, sealed at the top end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (density bottle) of a known volume
-
Analytical balance
-
Thermometer
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed again to determine the mass of the liquid.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Synthesis of this compound
A common method for the synthesis of this compound is the oxidative cyclodehydration of (E)-2,3-dibromobut-2-ene-1,4-diol.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol Outline: (E)-2,3-dibromobut-2-ene-1,4-diol is treated with an oxidizing agent, such as chromosulfuric acid. The reaction mixture is heated, and the volatile this compound product is continuously removed from the reaction mixture by steam distillation. This prevents decomposition of the product under the harsh reaction conditions. The distilled product is then collected and purified.
Reactivity Profile: Diels-Alder Reaction
This compound can act as a diene in Diels-Alder reactions. A notable example is its reaction with diethyl azodicarboxylate, which proceeds through a [4+2] cycloaddition followed by a rearrangement to form a tetrahydropyridazinone derivative.
Experimental Workflow:
References
Elucidating the Structure of 3,4-Dibromofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 3,4-Dibromofuran (CAS No: 32460-02-9). As a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals, unambiguous confirmation of its molecular structure is paramount.[1][2] This document outlines the expected outcomes from key analytical techniques, details the experimental protocols for acquiring the necessary data, and presents a logical workflow for its synthesis and characterization.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is a five-membered aromatic heterocycle with bromine atoms substituted at the C3 and C4 positions. This substitution pattern results in a molecule with C₂ᵥ symmetry, which significantly simplifies its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the two protons (H2 and H5) are chemically equivalent, as are the two brominated carbons (C3 and C4) and the two proton-bearing carbons (C2 and C5). This leads to a simplified NMR spectrum. The following data is predicted based on established chemical shift principles and comparison with related brominated furans.
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity |
| H-2, H-5 | ~7.4 - 7.6 | Singlet (s) |
| ¹³C NMR | Predicted Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| C-2, C-5 | ~145 - 150 |
| C-3, C-4 | ~105 - 110 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to reveal a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. Natural bromine is a mixture of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Method | Predicted Molecular Ion (M⁺) Peaks [m/z] | Key Fragment Ions [m/z] (Predicted) |
| Electron Ionization (EI) | 224 (M⁺), 226 (M⁺+2), 228 (M⁺+4) | 145/147 ([M-Br]⁺), 66 ([M-2Br]⁺) |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups and bonding within the molecule. For this compound, key absorptions will correspond to the furan ring and the carbon-bromine bonds.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Sample Phase | Key Absorption Bands (cm⁻¹) (Predicted) | Functional Group Assignment |
| Neat Liquid | ~3100 - 3150 | =C-H Aromatic Stretch |
| ~1600, ~1500 | C=C Aromatic Ring Stretching | |
| ~1000 - 1200 | C-O-C Stretching | |
| ~600 - 700 | C-Br Stretching |
Synthesis and Characterization Workflow
The structural confirmation of this compound follows a logical progression from synthesis to purification and subsequent analysis by multiple spectroscopic techniques.
References
An In-depth Technical Guide to 3,4-Dibromofuran (CAS: 32460-02-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromofuran, with the Chemical Abstracts Service (CAS) number 32460-02-9, is a halogenated heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry. Its unique electronic and structural properties make it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties.[1] The presence of two bromine atoms on the furan ring provides strategic points for functionalization, enabling its participation in various cross-coupling and cycloaddition reactions.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[2][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 32460-02-9 | [2] |
| Molecular Formula | C₄H₂Br₂O | [2] |
| Molecular Weight | 225.87 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | 6 °C (lit.) | [2] |
| Boiling Point | 166 °C (lit.) | [2] |
| Density | 2.2 g/mL | [3] |
| Refractive Index (n20/D) | 1.5480 to 1.5520 | [2][3] |
| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [2] |
Spectroscopic Data
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| 1H NMR | ||
| H-2, H-5 | ~7.5 | s |
| 13C NMR | ||
| C-3, C-4 | ~110-120 | s |
| C-2, C-5 | ~140-150 | d |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. Researchers should consult spectral databases or perform their own analysis for precise data.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidative cyclodehydration of (E)-2,3-dibromobut-2-ene-1,4-diol.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol (Adapted from Kraus, G. A.; Wang, X. Synth. Commun.1998 , 28 (6), 1093-1096):
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a receiving flask cooled in an ice bath, a solution of (E)-2,3-dibromobut-2-ene-1,4-diol in a biphasic solvent system of hexane and water is prepared.
-
Reagent Addition: A solution of chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) is added dropwise to the vigorously stirred biphasic mixture.
-
Reaction Conditions: The reaction mixture is heated to 85 °C.
-
Product Isolation: this compound is continuously removed from the reaction mixture via steam distillation as it is formed. The distillate, a biphasic mixture, is collected in the cooled receiving flask.
-
Purification: The organic layer of the distillate is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound. A reported yield for this reaction is 83%.
Diels-Alder Reaction of this compound
This compound can act as a diene in Diels-Alder reactions. A notable example is its reaction with azo diesters, which proceeds via a [4+2] cycloaddition followed by a rearrangement.
Figure 2: Diels-Alder reaction of this compound.
Experimental Protocol (General procedure based on Aitken, K. M.; et al. RSC Adv.2016 , 6, 22969-22972):
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., dichloromethane), an equimolar amount of the azo diester (e.g., diethyl azodicarboxylate) is added at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 7 days), and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the rearranged product, a 3,5-dibromotetrahydropyridazin-4-one derivative.
Applications in Drug Development
This compound is a valuable starting material for the synthesis of various biologically active molecules.
Synthesis of Norbormide Analogs
This compound is a reported precursor in the synthesis of norbormide analogs.[2] Norbormide is a rodenticide that exhibits high species selectivity for rats. Its mechanism of action involves the induction of potent vasoconstriction in rat peripheral arteries.
Signaling Pathway of Norbormide-Induced Vasoconstriction:
The vasoconstrictor effect of norbormide in rat arterial smooth muscle cells is believed to be mediated by the modulation of several intracellular signaling pathways.
Figure 3: Norbormide signaling pathway.
This pathway highlights two key actions of norbormide: the inhibition of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and subsequent calcium influx, and the opening of the mitochondrial permeability transition pore (mtPTP), contributing to cellular dysfunction. Both events ultimately result in potent and sustained vasoconstriction.
Precursor to a Potent Antioxidant
This compound is also utilized in the synthetic route towards 5,5'',6,6''-tetrahydroxy-3,3''-biindolyl, a potent antioxidant compound that has been identified in beetroot.[2] Antioxidants are of significant interest in drug development due to their potential to mitigate oxidative stress, which is implicated in a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its utility in the preparation of complex molecules with interesting biological activities, such as norbormide analogs and potent antioxidants, underscores its importance for researchers in the fields of medicinal chemistry and drug development. The synthetic protocols and reactivity patterns described in this guide provide a foundation for the further exploration and application of this versatile intermediate in the design and synthesis of novel therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-dibromofuran, a valuable intermediate in organic synthesis. The document details the primary synthetic pathway, including experimental protocols and quantitative data. Spectroscopic data for the characterization of the final product is also provided.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its utility as a building block for more complex molecules. Its bifunctional nature, arising from the two bromine substituents, allows for selective functionalization at the 3- and 4-positions of the furan ring, making it a versatile precursor in the synthesis of various pharmaceutical and agrochemical agents. This guide focuses on the most efficient and well-documented method for its preparation: the oxidative cyclodehydration of (E)-2,3-dibromo-2-butene-1,4-diol.
Synthetic Pathways
The principal route for the synthesis of this compound involves a two-step process starting from the commercially available 2-butyne-1,4-diol.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of (E)-2,3-Dibromo-2-butene-1,4-diol
The initial step is the bromination of 2-butyne-1,4-diol to yield (E)-2,3-dibromo-2-butene-1,4-diol. Several methods have been reported for this transformation, with variations in reagents and reaction conditions.
Method A: Direct Bromination
This method involves the direct reaction of 2-butyne-1,4-diol with elemental bromine in an aqueous medium.
Method B: In situ Generation of Bromine
An alternative and often safer approach involves the in situ generation of bromine from sodium bromide and sodium bromate in the presence of sulfuric acid.
Step 2: Oxidative Cyclodehydration to this compound
The key step in the synthesis is the oxidative cyclodehydration of (E)-2,3-dibromo-2-butene-1,4-diol. An improved procedure developed by Kraus and Wang utilizes a two-phase system to enhance the yield and minimize product degradation.[1]
Experimental Protocols
Preparation of (E)-2,3-Dibromo-2-butene-1,4-diol
Method B: From Sodium Bromide and Sodium Bromate
-
In a suitable reaction vessel, dissolve 2-butyne-1,4-diol (1.2 mol, 103 g), sodium bromide (2.08 mol, 214 g), and sodium bromate (0.42 mol, 63 g) in 420 g of water.
-
Adjust the temperature of the mixture to 20-30 °C.
-
Slowly add 50% sulfuric acid (1.26 mol, 252 g) dropwise over a period of 2 hours, maintaining the temperature between 20-30 °C.
-
After the addition is complete, continue to stir the reaction mixture for 40 minutes.
-
Filter the resulting solid precipitate and recrystallize from water to obtain (E)-2,3-dibromo-2-butene-1,4-diol as white crystals.
Synthesis of this compound
From (E)-2,3-Dibromo-2-butene-1,4-diol [1]
-
To a vigorously stirred two-phase mixture of hexane (50 mL) and water (50 mL) add (E)-2,3-dibromo-2-butene-1,4-diol (1.0 g, 4.07 mmol).
-
In a separate flask, prepare a solution of potassium dichromate (1.2 g, 4.07 mmol) and concentrated sulfuric acid (0.5 mL) in water (10 mL).
-
Add the oxidant solution dropwise to the diol mixture over 30 minutes.
-
Heat the reaction mixture to 85 °C and maintain for 6 hours.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with hexane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to afford this compound.
Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Butyne-1,4-diol | (E)-2,3-Dibromo-2-butene-1,4-diol | NaBr, NaBrO₃, H₂SO₄ | Water | 20-30 | 2.67 | 72 | CN1030442A |
| 2 | (E)-2,3-Dibromo-2-butene-1,4-diol | This compound | K₂Cr₂O₇, H₂SO₄ | Hexane/Water | 85 | 6 | 83 | [1] |
Characterization Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.45 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 143.5, 109.8 |
| IR (neat) | ν (cm⁻¹) 3140, 1570, 1370, 1230, 1050, 890, 750 |
| Mass Spec. (EI) | m/z (%): 226 (M⁺, 100), 147, 68 |
Logical Workflow and Signaling Pathways
The synthesis of this compound follows a logical progression from a simple alkyne to the final heterocyclic product.
Caption: Logical workflow for the synthesis of this compound.
The oxidative cyclodehydration step is believed to proceed through the formation of a chromate ester intermediate, followed by an intramolecular cyclization and elimination to yield the furan ring.
Conclusion
This guide has outlined a reliable and high-yielding synthesis of this compound. The detailed experimental protocols and compiled quantitative and spectroscopic data provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The described two-step sequence from 2-butyne-1,4-diol offers an efficient route to this versatile synthetic intermediate.
References
An In-Depth Technical Guide on the Discovery and History of 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dibromofuran is a versatile heterocyclic compound that has garnered significant interest in synthetic organic chemistry. Its unique substitution pattern makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis, key reactions, and applications. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of halogen atoms, particularly bromine, onto the furan ring significantly alters its electronic properties and reactivity, providing a handle for further chemical transformations. Among the various isomers, this compound stands out as a synthetically challenging yet highly valuable intermediate. Unlike its 2,5-dibrominated counterpart, which can be readily prepared by direct bromination of furan, the synthesis of this compound requires more strategic approaches. This guide delves into the historical context of its synthesis, highlighting key methodologies that have been developed for its preparation.
Historical Perspective and Discovery
The precise first synthesis of this compound is not prominently documented in early chemical literature. The direct bromination of furan, a well-established reaction, predominantly yields 2-bromofuran and subsequently 2,5-dibromofuran due to the higher reactivity of the α-positions of the furan ring. This inherent reactivity profile made the selective synthesis of the 3,4-isomer a non-trivial challenge for early organic chemists.
A significant breakthrough in the accessible synthesis of this compound was reported in 1998 by Kraus and Wang . Their method, which remains a cornerstone for the preparation of this compound, involves the oxidative cyclodehydration of trans-2,3-dibromo-2-butene-1,4-diol. This approach provided a reliable and efficient route to this compound, opening the door for its broader use in organic synthesis.
Key Synthetic Methodologies
The synthesis of this compound has evolved, with the method developed by Kraus and Wang being a pivotal contribution. This section provides a detailed overview of this key synthetic pathway.
Synthesis via Oxidative Cyclodehydration of trans-2,3-Dibromo-2-butene-1,4-diol
This method is currently one of the most efficient and widely cited procedures for the preparation of this compound.[1] The overall reaction scheme is depicted below.
Figure 1: Synthesis of this compound.
The precursor, trans-2,3-dibromo-2-butene-1,4-diol, is synthesized by the bromination of 2-butyne-1,4-diol in an aqueous medium.
Materials:
-
2-Butyne-1,4-diol
-
Bromine
-
Water
Procedure:
-
A solution of 2-butyne-1,4-diol in water (typically 20-45% concentration) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
The solution is cooled to a temperature between -10 °C and 10 °C.
-
Bromine is added dropwise to the stirred solution while maintaining the temperature. The molar ratio of 2-butyne-1,4-diol to bromine is approximately 1:1.
-
As the reaction proceeds, the solid product, trans-2,3-dibromo-2-butene-1,4-diol, precipitates from the solution.
-
The product is collected by filtration, washed with cold water, and dried.
Materials:
-
trans-2,3-Dibromo-2-butene-1,4-diol
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Hexane
-
Water
Procedure:
-
A mixture of trans-2,3-dibromo-2-butene-1,4-diol, potassium dichromate, and a biphasic solvent system of hexane and water is prepared.
-
A catalytic amount of sulfuric acid is added to the mixture.
-
The reaction mixture is heated to 85 °C and stirred vigorously for approximately 6 hours.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with hexane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound as a colorless to brown liquid.
Quantitative Data
| Reaction Step | Reactants | Reagents | Conditions | Yield | Reference |
| 1 | 2-Butyne-1,4-diol, Bromine | Aqueous medium | -10 to 10 °C | High | - |
| 2 | trans-2,3-Dibromo-2-butene-1,4-diol | K₂Cr₂O₇, H₂SO₄ | Hexane/Water, 85 °C, 6 h | 83% | [1] |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its characterization and for monitoring reactions involving this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Br₂O | - |
| Molecular Weight | 225.87 g/mol | - |
| Appearance | Colorless to brown clear liquid | - |
| Boiling Point | 166 °C | - |
| Melting Point | 6 °C | - |
| Density | 2.2 g/mL | - |
| Refractive Index (n²⁰/D) | 1.5480 - 1.5520 | - |
Spectroscopic Data:
While the original publication by Kraus and Wang does not provide detailed spectroscopic data, typical characterization would involve:
-
¹H NMR (CDCl₃): A singlet in the aromatic region, typically around δ 7.4-7.6 ppm, corresponding to the two equivalent protons at the C2 and C5 positions.
-
¹³C NMR (CDCl₃): Two distinct signals would be expected. One for the carbon atoms bearing the bromine atoms (C3 and C4) and another for the carbon atoms adjacent to the oxygen (C2 and C5).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.
Chemical Reactivity and Applications
The bromine atoms at the 3 and 4 positions of the furan ring are key to the synthetic utility of this compound. These positions are susceptible to various transformations, including metal-halogen exchange and cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Figure 2: Key Reactions of this compound.
Metal-Halogen Exchange
Treatment of this compound with organolithium reagents, such as n-butyllithium, can lead to metal-halogen exchange to form 3-bromo-4-lithiofuran or 3,4-dilithiofuran. These lithiated intermediates are powerful nucleophiles that can react with a variety of electrophiles to introduce new functional groups at the 3 and/or 4 positions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of complex 3,4-disubstituted furans with aryl, vinyl, or alkynyl groups.
Diels-Alder Reaction
The furan ring can act as a diene in the Diels-Alder reaction. This compound can participate in [4+2] cycloaddition reactions with various dienophiles to generate highly functionalized bicyclic adducts, which can serve as precursors to a range of complex molecules.
Conclusion
This compound, once a synthetically challenging molecule, has become a readily accessible and valuable building block in modern organic synthesis. The development of the oxidative cyclodehydration method by Kraus and Wang was a pivotal moment in its history, enabling its wider application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The unique reactivity of the C-Br bonds at the 3 and 4 positions provides a versatile platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of the historical context, synthesis, and reactivity of this compound, intended to serve as a valuable resource for researchers and professionals in the chemical sciences.
References
An In-depth Technical Guide to the Spectroscopic Data of 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Dibromofuran (CAS No. 32460-02-9). Due to the limited availability of specific, publicly accessible quantitative spectral data, this document focuses on providing detailed experimental protocols for acquiring the necessary spectroscopic information and presents a relevant reaction pathway for this compound. This guide is intended to equip researchers with the foundational knowledge to synthesize, characterize, and utilize this compound in their work.
Spectroscopic Data of this compound
A thorough search of available scientific literature and chemical databases did not yield specific, experimentally determined quantitative data for the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of this compound. While many publications refer to the synthesis and use of this compound, they do not explicitly report the numerical spectral data. Predicted NMR data is available but is not a substitute for experimental values in a technical guide of this nature.
Therefore, the following tables are presented as templates to be populated with experimental data upon acquisition, following the protocols outlined in Section 2.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | H-2, H-5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C-2, C-5 |
| Data not available | C-3, C-4 |
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | [M]⁺ |
| Data not available | Data not available | Fragment Ions |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidative cyclization of trans-2,3-dibromo-2-butene-1,4-diol.[1]
Materials:
-
trans-2,3-Dibromo-2-butene-1,4-diol
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Hexane
-
Water
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)
Procedure:
-
Prepare a solution of potassium dichromate in water and add sulfuric acid carefully.
-
Add the trans-2,3-dibromo-2-butene-1,4-diol to a reaction flask with hexane.
-
Slowly add the potassium dichromate solution to the reaction mixture.
-
Heat the mixture at 85°C for 6 hours with vigorous stirring.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization Protocols
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H NMR spectrum.
Instrumentation:
-
An FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat liquid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption peaks and record their wavenumbers (cm⁻¹).
Instrumentation:
-
A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition (GC-MS with EI):
-
Inject the sample solution into the GC. The GC will separate the compound from any impurities and introduce it into the mass spectrometer.
-
The molecules are ionized in the EI source (typically at 70 eV).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Record the mass spectrum, identifying the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature in the spectrum.
Reaction Pathway Visualization
This compound can participate in various chemical reactions, including cycloadditions. A notable example is its Diels-Alder reaction with azo diesters.[2] This reaction proceeds through a cycloaddition followed by a rearrangement to form tetrahydropyridazinones.
This diagram illustrates the two-step process where this compound and an azo diester first undergo a Diels-Alder cycloaddition to form an unstable intermediate, which then rearranges to the final tetrahydropyridazinone product.
Conclusion
References
In-Depth Technical Guide: 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dibromofuran is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its unique electronic properties and the reactivity of its bromine substituents make it an important intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in the development of biologically active compounds.
Chemical and Physical Properties
This compound is a colorless to brown liquid at room temperature. The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 225.87 g/mol [1] |
| Molecular Formula | C₄H₂Br₂O[1] |
| CAS Number | 32460-02-9[1] |
| Appearance | Colorless to brown clear liquid[1] |
| Melting Point | 6 °C[1] |
| Boiling Point | 166 °C[1] |
| Density | 2.2 g/mL[1] |
| Refractive Index | n20/D 1.55[1] |
| Purity | ≥ 98% (GC)[1] |
| Storage Conditions | 2 - 8 °C[1] |
Synthesis and Reactions
This compound is a valuable synthetic intermediate due to its reactivity in various organic transformations, including cycloaddition and cross-coupling reactions.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the oxidative cyclodehydration of trans-2,3-dibromo-2-butene-1,4-diol.
Experimental Protocol: Oxidative Cyclodehydration
This protocol is based on the synthesis described by Kraus and Wang (1998).
-
Reagents:
-
trans-2,3-Dibromo-2-butene-1,4-diol
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Hexane
-
Water
-
-
Procedure:
-
A solution of trans-2,3-dibromo-2-butene-1,4-diol in a biphasic mixture of hexane and water is prepared.
-
Potassium dichromate and a catalytic amount of sulfuric acid are added to the mixture.
-
The reaction mixture is heated to 85 °C and stirred vigorously for 6 hours.
-
After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with hexane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound (83% yield).[1]
-
Caption: Synthesis of this compound via oxidative cyclodehydration.
Key Reactions of this compound
This compound can participate in a variety of chemical reactions, making it a versatile building block. One notable reaction is its use as a diene in Diels-Alder cycloadditions.
Experimental Protocol: Diels-Alder Reaction with Azo Diesters
This protocol describes the cycloaddition of this compound with an azo diester to form tetrahydropyridazinones.
-
Reagents:
-
This compound
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Solvent (e.g., dichloromethane or neat)
-
-
Procedure:
-
This compound is mixed with the azo diester (DEAD or DIAD).
-
The reaction is allowed to proceed at room temperature for 7 days.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography on silica gel.
-
This reaction proceeds via an initial [4+2] cycloaddition, followed by a rearrangement to yield the 3,5-dibromotetrahydropyridazin-4-one product.[2]
Caption: Diels-Alder reaction of this compound with an azo diester.
Applications in Drug Development and Biological Systems
While direct biological activities of this compound are not extensively documented, its derivatives have shown significant potential in medicinal chemistry. Furan-containing compounds are integral to many biologically active molecules, and the ability to functionalize the this compound core makes it a valuable starting material for drug discovery programs.
Precursor to Biologically Active Molecules
Derivatives of furan and related heterocyclic systems have demonstrated a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. For example, compounds containing a butenediamide fragment, which can be synthesized from furan derivatives, have been identified as inhibitors of chitin synthase, a key enzyme in fungal cell wall biosynthesis. This makes them promising candidates for the development of new antifungal agents.
Signaling Pathway: Fungal Chitin Synthesis
Chitin is an essential structural component of the fungal cell wall, and its synthesis is a prime target for antifungal drugs. The pathway involves the sequential action of several enzymes, with chitin synthase being the final and crucial enzyme that polymerizes N-acetylglucosamine (GlcNAc) units. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.
Caption: Inhibition of the fungal chitin synthesis pathway.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in key transformations such as Diels-Alder reactions, provide a robust platform for the synthesis of complex molecular architectures. The potential for its derivatives to act as potent biological agents, such as antifungal compounds, underscores its importance for researchers and professionals in the field of drug development. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel therapeutic agents.
References
Navigating the Synthetic Landscape of 3,4-Dibromofuran: A Technical Guide to its Core Reactivity
For Immediate Release
Shanghai, China – December 25, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the reactivity of 3,4-dibromofuran. This document elucidates the primary synthetic pathways for this versatile heterocyclic compound, focusing on its functionalization through organometallic intermediates and its role in cycloaddition reactions. Contrary to what might be expected for an aromatic heterocycle, classical electrophilic substitution is not a favored pathway due to the strong deactivating effects of the bromine substituents.
Executive Summary
This compound is a valuable building block in organic synthesis, offering a scaffold for the creation of complex, functionalized molecules. This guide provides a comprehensive overview of its reactivity, steering away from classical electrophilic substitution and focusing on more synthetically viable methods. The core of this document details two principal modes of reactivity: functionalization via metal-halogen exchange and participation as a diene in [4+2] cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to equip researchers with the practical knowledge required for the effective utilization of this compound.
Regioselectivity and Reactivity of this compound
The furan ring is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the α-positions (C2 and C5). However, the presence of two strongly electron-withdrawing bromine atoms at the β-positions (C3 and C4) significantly deactivates the ring towards electrophilic attack. This deactivation renders typical electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, challenging and often low-yielding.
The primary avenues for the productive functionalization of this compound are:
-
Metal-Halogen Exchange: The bromine atoms are susceptible to exchange with strong organometallic bases, such as organolithium reagents. This creates a nucleophilic carbon center on the furan ring, which can then be quenched with a variety of electrophiles. This is the most effective method for introducing substituents onto the this compound core.
-
Cycloaddition Reactions: this compound can act as a conjugated diene in Diels-Alder reactions, providing a pathway to bicyclic adducts that can be further elaborated.
Functionalization via Metal-Halogen Exchange
Metal-halogen exchange is a powerful technique for the regioselective functionalization of this compound. The reaction typically involves the treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to generate a transient 3-bromo-4-lithiofuran intermediate. This highly reactive species can then be trapped with a suitable electrophile.
Caption: Workflow for the functionalization of this compound via metal-halogen exchange.
3.1 Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
The following is a general procedure for the lithiation of a halo-furan and subsequent reaction with an electrophile. Specific conditions may need to be optimized for this compound and the chosen electrophile.
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: To the cooled THF, add the organolithium reagent (e.g., n-BuLi, 1.1 equivalents) dropwise. A solution of this compound (1.0 equivalent) in anhydrous THF is then added slowly, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 30-60 minutes) to ensure complete metal-halogen exchange.
-
Electrophilic Quench: The chosen electrophile (1.2 equivalents) is then added to the reaction mixture, either neat or as a solution in anhydrous THF, while maintaining the low temperature.
-
Workup: After stirring for an appropriate time, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by an appropriate method, such as column chromatography or distillation.
3.2 Quantitative Data for Functionalization of Halogenated Furans
While specific yield data for a wide range of electrophilic quenches on 3-bromo-4-lithiofuran is not extensively reported, data from related systems, such as the lithiation of 2,3-dibromofuran, can provide an indication of expected efficiencies. The greater stability of an anion at the α-position suggests that lithiation of 2,3-dibromofuran selectively occurs at the 2-position.[1]
| Starting Material | Organolithium Reagent | Electrophile | Product | Yield (%) | Reference |
| 2,3-Dibromofuran | n-BuLi | (CH₃)₃SiCl | 2-Bromo-3-(trimethylsilyl)furan | Not reported | [1] |
| 2,3-Dibromofuran | n-BuLi | DMF | 2-Bromo-3-furaldehyde | Not reported | [1] |
Note: This table illustrates the principle of lithiation-electrophilic quench on a related dibromofuran. Yields for the this compound system would require experimental determination.
[4+2] Cycloaddition Reactions of this compound
This compound can serve as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. This reactivity provides a route to highly functionalized six-membered rings. A notable example is its reaction with azo diesters.[2][3]
Caption: Reaction pathway for the cycloaddition of this compound with an azo diester.
4.1 Experimental Protocol: Cycloaddition with Diethyl Azodicarboxylate (DEAD)
The following protocol is adapted from the literature for the reaction of this compound with an azo diester.[3]
-
Reaction Setup: A solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Dienophile: Diethyl azodicarboxylate (DEAD) (1.1 equivalents) is added to the solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Isolation: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the rearranged product, a 3,5-dibromotetrahydropyridazin-4-one derivative.
4.2 Quantitative Data for the Cycloaddition of this compound
| Diene | Dienophile | Product | Yield (%) | Reference |
| This compound | Diethyl azodicarboxylate (DEAD) | Diethyl 3,5-dibromo-4-oxo-1,2,3,4-tetrahydropyridazine-1,2-dicarboxylate | 69 | [3] |
| This compound | Di-tert-butyl azodicarboxylate (DBAD) | Di-tert-butyl 3,5-dibromo-4-oxo-1,2,3,4-tetrahydropyridazine-1,2-dicarboxylate | 75 | [3] |
Conclusion
The synthetic utility of this compound lies not in its susceptibility to classical electrophilic substitution, but in its capacity to undergo metal-halogen exchange and cycloaddition reactions. Functionalization via lithiated intermediates provides a powerful and regioselective method for introducing a wide array of substituents onto the furan core. Furthermore, its role as a diene in Diels-Alder reactions opens avenues for the construction of complex polycyclic systems. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively harness the reactivity of this important heterocyclic building block in their synthetic endeavors.
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. Novel reaction of this compound with azo diesters to give tetrahydropyridazinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel reaction of this compound with azo diesters to give tetrahydropyridazinones - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02735K [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 3,4-dibromofuran. This reaction is a powerful tool for the synthesis of 3,4-diarylfurans, a class of compounds with significant potential in medicinal chemistry and drug discovery, particularly as inhibitors of tubulin polymerization.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] The reaction of this compound with various arylboronic acids offers an efficient pathway to synthesize novel 3,4-diarylthiophene derivatives. These products are of high interest in medicinal chemistry due to their structural similarity to known bioactive molecules. Notably, certain 3,4-diarylfuran analogues have demonstrated potential as inhibitors of tubulin polymerization, a key target in cancer therapy.[2][3]
The general transformation involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide variety of functional groups and typically proceeds under mild conditions, making it a favored method in organic synthesis.[4][5]
Data Presentation: Reaction Yields
The following table summarizes the representative yields of 3,4-diarylfurans obtained from the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The reaction conditions are based on established protocols for similar dibromoheterocycles.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,4-Diphenylfuran | 95-98% |
| 2 | 4-Methylphenylboronic acid | 3,4-Bis(4-methylphenyl)furan | 94-96% |
| 3 | 4-Methoxyphenylboronic acid | 3,4-Bis(4-methoxyphenyl)furan | 97-99% |
| 4 | 4-Fluorophenylboronic acid | 3,4-Bis(4-fluorophenyl)furan | 83-85% |
| 5 | 4-Chlorophenylboronic acid | 3,4-Bis(4-chlorophenyl)furan | 80-82% |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3,4-Bis(4-(trifluoromethyl)phenyl)furan | 73-75% |
| 7 | 2-Thiopheneboronic acid | 3,4-Di(thiophen-2-yl)furan | 92-94% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 3,4-diarylfurans via a Suzuki-Miyaura cross-coupling reaction. The following protocol is adapted from established procedures for the analogous 3,4-dibromothiophene.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.2-2.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
95% Ethanol (10 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and equipment for extraction and chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium carbonate (4.0 mmol).[1]
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 95% ethanol.[1]
-
Inert Atmosphere: Seal the reaction flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed 95% ethanol (10 mL) to the reaction flask via syringe. Then, add the prepared catalyst solution.[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed. This typically takes 12-24 hours.[1]
-
Work-up: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-diarylfuran.[1]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[1]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow from synthesis to biological evaluation of 3,4-diarylfurans.
Applications in Drug Development
3,4-Diarylfuran derivatives are of significant interest to the drug development community due to their potential as anticancer agents. Several studies have explored analogs of the natural product Combretastatin A-4, a potent inhibitor of tubulin polymerization.[6] The furan scaffold serves as a bioisostere for the stilbene core of Combretastatin A-4, offering potentially improved synthetic accessibility and physicochemical properties.
The mechanism of action of these compounds involves the disruption of microtubule dynamics, which are crucial for cell division.[3] By inhibiting the polymerization of tubulin into microtubules, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[3] The development of potent and selective 3,4-diarylfuran-based tubulin polymerization inhibitors represents a promising avenue for the discovery of new anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3,4-Dibromofuran in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromofuran is a versatile heterocyclic building block crucial in the synthesis of complex molecules for medicinal chemistry. Its two bromine atoms at the 3 and 4 positions serve as reactive sites for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of intricate molecular architectures. This reactivity makes it a valuable precursor for pharmaceutical intermediates, particularly for creating substituted furan cores that are central to many biologically active compounds. Furan-containing compounds have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from this compound, with a focus on the synthesis of precursors for kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Application Note 1: Synthesis of 3,4-Diaryl Furan Scaffolds as Potential Kinase Inhibitors
The 3,4-diaryl furan scaffold is a key structural motif in a variety of potential therapeutic agents, including inhibitors of protein kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By functionalizing the this compound core with various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a diverse library of potential kinase inhibitors can be synthesized. The substituents on the aryl rings can be tailored to optimize interactions with the ATP-binding pocket of specific kinases, leading to potent and selective inhibition.
Biological Target: VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy. Several furan-based derivatives have been identified as potent VEGFR-2 inhibitors.[1][2] The general structure of these inhibitors often features a central furan core with aryl or heteroaryl substituents that can interact with the hinge region and the hydrophobic back pocket of the VEGFR-2 kinase domain.
dot
Caption: VEGFR-2 signaling pathway and its inhibition.
Data Presentation: In Vitro Activity of Furan-Based VEGFR-2 Inhibitors
The following table summarizes the in vitro VEGFR-2 inhibitory activity and cytotoxic effects of representative furan-based compounds against various human cancer cell lines.
| Compound ID | Structure | VEGFR-2 IC₅₀ (nM)[1] | HepG2 IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] | A549 IC₅₀ (µM)[1] |
| Sorafenib | (Reference Drug) | 41.1 | - | - | 6.60 |
| Compound 4c | 2-((5-((4-chlorophenyl)amino)-4-cyanofuro[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide | 57.1 | >50 | >50 | >50 |
| Compound 7b | N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((5-cyano-4-(((2,4-dichlorobenzyl)oxy)imino)-3,4-dihydrofuran-2-yl)thio)acetamide | 42.5 | >50 | >50 | 6.66 |
| Compound 7c | N-(4-bromo-3-(trifluoromethyl)phenyl)-2-((5-cyano-4-(((2,4-dichlorobenzyl)oxy)imino)-3,4-dihydrofuran-2-yl)thio)acetamide | 52.5 | >50 | >50 | 10.1 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a 3,4-diaryl furan intermediate via a Suzuki-Miyaura cross-coupling reaction, which is a foundational step in the synthesis of many furan-based pharmaceutical agents.
Protocol 1: Synthesis of 3,4-Diaryl Furans via Suzuki-Miyaura Cross-Coupling
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
95% Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of 95% ethanol.
-
Solvent and Catalyst Addition: Under a positive pressure of an inert gas, add degassed 95% ethanol (10 mL) to the reaction flask via syringe. Then, add the prepared catalyst solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-diaryl furan.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Expected Yields for Suzuki-Miyaura Coupling of 3,4-Dibromothiophene (as an analogue):
| Entry | Arylboronic Acid | Product | Yield (%)[3] |
| 1 | Phenylboronic acid | 3,4-diphenylthiophene | 98 |
| 2 | 4-Methylphenylboronic acid | 3,4-bis(4-methylphenyl)thiophene | 96 |
| 3 | 4-Methoxyphenylboronic acid | 3,4-bis(4-methoxyphenyl)thiophene | 99 |
| 4 | 4-Fluorophenylboronic acid | 3,4-bis(4-fluorophenyl)thiophene | 85 |
| 5 | 4-Chlorophenylboronic acid | 3,4-bis(4-chlorophenyl)thiophene | 82 |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its three modifiable positions allow for the creation of diverse molecular libraries. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is particularly effective for introducing aryl and heteroaryl moieties, leading to the formation of complex and medicinally relevant scaffolds such as those found in potent kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore and apply this versatile building block in their drug discovery and development endeavors.
References
Application of 3,4-Dibromofuran in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromofuran is a versatile and highly reactive building block in organic synthesis, particularly valued for its role as a precursor to a variety of complex and biologically active molecules.[1] The presence of two bromine atoms on the furan ring allows for selective functionalization through various cross-coupling reactions, cycloadditions, and substitutions, making it an attractive starting material for the synthesis of natural products and novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a specific focus on the total synthesis of 5,5',6,6'-tetrahydroxy-3,3'-biindolyl, a potent antioxidant.
Application 1: Total Synthesis of 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl
5,5',6,6'-Tetrahydroxy-3,3'-biindolyl is a naturally occurring phenolic compound found in beetroot (Beta vulgaris) and is recognized for its potent antioxidant properties.[2] The synthesis of this molecule showcases the utility of this compound in constructing complex heterocyclic scaffolds.
Synthetic Strategy
The total synthesis of 5,5',6,6'-tetrahydroxy-3,3'-biindolyl from this compound involves a multi-step sequence. A key transformation is the use of this compound as a linchpin to construct the bi-indole core.
Caption: Synthetic workflow for 5,5',6,6'-tetrahydroxy-3,3'-biindolyl.
Experimental Protocol: Synthesis of 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl
The following protocol is based on the total synthesis reported by Baldwin et al.
Step 1: Synthesis of the Indole Monomer from this compound
-
Reaction: The synthesis begins with the functionalization of this compound, followed by cyclization to form the indole core. While the specific details of the initial steps from this compound were not fully detailed in the readily available literature, a plausible route involves selective metal-halogen exchange followed by coupling with a suitably protected aminophenyl derivative and subsequent cyclization. A key intermediate is the protected 5,6-dihydroxyindole.
Step 2: Dimerization of the Indole Monomer
-
Reactants:
-
Protected 5,6-dihydroxyindole derivative (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq)
-
Ligand (e.g., PPh₃, 0.2 eq)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the protected 5,6-dihydroxyindole derivative, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the protected 5,5',6,6'-tetrahydroxy-3,3'-biindolyl.
-
Step 3: Deprotection to Yield 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl
-
Reactants:
-
Protected 5,5',6,6'-tetrahydroxy-3,3'-biindolyl (1.0 eq)
-
Deprotecting agent (e.g., TBAF for silyl protecting groups, or H₂/Pd/C for benzyl protecting groups)
-
Solvent (e.g., THF for TBAF, or Ethanol/Ethyl Acetate for hydrogenation)
-
-
Procedure (for Hydrogenolysis of Benzyl Ethers):
-
Dissolve the protected bi-indole in a suitable solvent mixture.
-
Add Palladium on activated carbon (10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir the reaction vigorously at room temperature for 4-12 hours until TLC or LC-MS analysis indicates complete deprotection.
-
Filter the reaction mixture through celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain pure 5,5',6,6'-tetrahydroxy-3,3'-biindolyl.
-
Quantitative Data
| Step | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1 | Protected 5,6-dihydroxyindole | - | Data not available in the reviewed sources. |
| 2 | Protected 5,5',6,6'-tetrahydroxy-3,3'-biindolyl | - | Data not available in the reviewed sources. |
| 3 | 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl | - | The spectroscopic data of the synthetic material was reported not to be consistent with the natural product.[2] |
Note: The yields and detailed spectroscopic data were not available in the reviewed abstracts. Access to the full publication is required for this information.
Signaling Pathway: Antioxidant Action of 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl
The potent antioxidant activity of polyphenolic compounds like 5,5',6,6'-tetrahydroxy-3,3'-biindolyl is primarily attributed to their ability to scavenge free radicals. This is achieved through the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.[3][4]
Caption: Antioxidant mechanism of polyphenolic compounds.
Other Potential Applications of this compound in Bioactive Molecule Synthesis
While a direct, detailed synthetic route from this compound to the rodenticide norbormide was not explicitly found in the reviewed literature, the core structure of norbormide is synthesized via a Diels-Alder reaction. This compound is a known diene in Diels-Alder reactions, suggesting its potential use in the synthesis of norbornene-type scaffolds present in norbormide and its analogs.
Signaling Pathway: Vasoconstrictive Action of Norbormide
Norbormide is known to induce potent and irreversible vasoconstriction in rats. This effect is mediated through the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells.
Caption: Signaling pathway of norbormide-induced vasoconstriction.
Conclusion
This compound is a valuable starting material for the synthesis of complex bioactive molecules. Its application in the total synthesis of 5,5',6,6'-tetrahydroxy-3,3'-biindolyl highlights its utility in constructing intricate heterocyclic systems. Furthermore, its potential as a diene in Diels-Alder reactions opens avenues for the synthesis of a wide range of pharmacologically relevant scaffolds. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the full synthetic potential of this compound is warranted to uncover novel bioactive compounds.
References
- 1. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism [mdpi.com]
- 4. Chemistry and Biochemistry of Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for Diels-Alder reaction with 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This reaction's ability to form complex cyclic systems with high stereocontrol has made it a cornerstone in the synthesis of natural products and pharmaceuticals. Furans can act as dienes in Diels-Alder reactions, leading to the formation of 7-oxanorbornene derivatives, which are valuable intermediates in organic synthesis. However, the reactivity of the furan ring is sensitive to substituents. Electron-withdrawing groups on the furan ring, such as halogens, generally decrease its reactivity as a diene. This application note provides a representative experimental protocol for the Diels-Alder reaction of 3,4-dibromofuran, a less reactive diene, with a suitable dienophile.
Reaction and Signaling Pathway
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-withdrawing substituents on the dienophile lower the energy of its LUMO, facilitating the reaction with the HOMO of the diene. Conversely, the electron-withdrawing bromine atoms on the furan ring lower the energy of its HOMO, making the reaction more challenging compared to unsubstituted furan.
Experimental Workflow
The following diagram outlines the general workflow for the Diels-Alder reaction of this compound.
Figure 1: General experimental workflow for the Diels-Alder reaction.
Experimental Protocol
This protocol describes a general procedure for the Diels-Alder reaction between this compound and a representative dienophile, N-phenylmaleimide. Due to the reduced reactivity of this compound, elevated temperatures are employed to facilitate the reaction.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene (anhydrous)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).
-
Solvent Addition: Add anhydrous toluene (approximately 0.2 M concentration with respect to this compound) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The reaction is expected to be slow, and prolonged heating (24-48 hours) may be necessary.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the Diels-Alder adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Data Presentation
The following table summarizes typical quantitative data for Diels-Alder reactions involving substituted furans. The exact values for the reaction of this compound may vary and require experimental optimization.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Diethyl azodicarboxylate | - | Room Temp | 168 | - | [1][2] |
| This compound | Diisopropyl azodicarboxylate | - | Room Temp | 168 | - | [1][2] |
| Furan | Maleic Anhydride | Ethyl Acetate | Room Temp | - | - | |
| 2-Methylfuran | Maleic Anhydride | Toluene | 110 | 1 | 85 | |
| 2-Furfuryl alcohol | N-Ethylmaleimide | Water | 60 | 24 | 70 |
Note: In the case of this compound with azo diesters, the initial Diels-Alder adduct undergoes a spontaneous rearrangement to form 3,5-dibromotetrahydropyridazin-4-ones.[1][2]
Logical Relationships in Diels-Alder Reactivity
The following diagram illustrates the key factors influencing the rate and success of a Diels-Alder reaction.
References
- 1. Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
Application Note: Purification of 3,4-Dibromofuran by Column Chromatography
Introduction
3,4-Dibromofuran is a valuable synthetic intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its reactive bromine substituents make it an excellent building block for introducing the furan moiety into more complex molecules through various cross-coupling reactions. However, the synthesis of this compound can often result in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, an efficient purification method is crucial to obtain high-purity this compound for subsequent applications.
This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. Column chromatography is a widely used technique for the separation of organic compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[2] For non-polar to moderately polar compounds like substituted furans, silica gel is a common stationary phase, and a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is an effective mobile phase.[3]
Data Presentation
While specific experimental data for the column chromatography of this compound is not extensively published, the following table provides representative parameters based on the purification of similar substituted furans and general chromatographic principles.[3][4] The optimal conditions should be determined empirically for each specific crude mixture.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | A standard polarity adsorbent suitable for a wide range of organic compounds.[2] |
| Mobile Phase | Hexane / Ethyl Acetate | A common solvent system for the elution of moderately polar compounds. The ratio is adjusted to achieve the desired separation. |
| Recommended Mobile Phase Composition | 98:2 to 95:5 (Hexane:Ethyl Acetate) | This ratio should be optimized by preliminary Thin Layer Chromatography (TLC) analysis to achieve an Rf value of approximately 0.2-0.4 for this compound.[3] |
| Retention Factor (Rf) of this compound | ~0.3 in 97:3 Hexane:Ethyl Acetate | This is an estimated value. The actual Rf should be determined by TLC prior to running the column. |
| Typical Loading Capacity | 1g crude product per 30-50g silica gel | This ratio can be adjusted based on the difficulty of the separation. |
| Expected Recovery | > 85% | Dependent on the purity of the crude material and the precision of the chromatographic separation. |
| Expected Purity | > 98% (by GC analysis) | The final purity should be confirmed by appropriate analytical techniques. |
Experimental Protocol
This protocol details the purification of crude this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Preparation of the Mobile Phase: Prepare a stock solution of the desired hexane/ethyl acetate mixture (e.g., 97:3 v/v). Ensure the solvents are thoroughly mixed.
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber saturated with the prepared mobile phase.
-
Visualize the plate under a UV lamp.
-
Adjust the mobile phase composition to achieve an Rf value of approximately 0.3 for the this compound spot.
-
-
Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the mobile phase or a volatile solvent.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the packed bed.
-
Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Spot the collected fractions alongside the crude material and a pure standard (if available) on a TLC plate.
-
Develop and visualize the TLC plate as described in step 2.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a colorless to light-brown oil.
-
Determine the yield and assess the purity of the final product using appropriate analytical methods (e.g., GC-MS, NMR).
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for GC-MS Analysis of 3,4-Dibromofuran Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromofuran is a versatile heterocyclic building block in organic synthesis, offering two reactive bromine atoms for various chemical transformations. Its furan core can also participate in cycloaddition reactions. The analysis of the resulting reaction products is crucial for reaction optimization, yield determination, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, providing both separation of complex mixtures and structural identification of the components.
These application notes provide detailed protocols for the GC-MS analysis of common reaction products of this compound, including those from Diels-Alder, Suzuki-Miyaura, and Stille coupling reactions. While specific quantitative data for a broad range of this compound reactions is not extensively available in published literature, this document provides representative data from analogous compounds and detailed experimental protocols to guide researchers in their analytical method development.
I. Diels-Alder Reactions of this compound
The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. These reactions are a powerful tool for the synthesis of complex six-membered ring systems.
Data Presentation: Representative Diels-Alder Reaction
Table 1: Representative Yield for Diels-Alder Reaction of this compound
| Diene | Dienophile | Product | Yield (%) |
| This compound | Diethyl azodicarboxylate | Diethyl 3,5-dibromo-4-oxo-1,2,3,4-tetrahydropyridazine-1,2-dicarboxylate | Moderate |
Note: The exact yield is not specified in the available literature, but is described as "moderate".
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction of this compound with an Azo Diester
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Dienophile: To the stirred solution, add the azo diester (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cycloaddition product.
Mandatory Visualization
Caption: Diels-Alder reaction pathway of this compound.
II. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The bromine atoms of this compound can be sequentially or simultaneously replaced with various aryl, heteroaryl, or vinyl groups using boronic acids or their esters.
Data Presentation: Representative Suzuki-Miyaura Coupling Yields (Analogous System)
Specific quantitative data for a series of Suzuki-Miyaura couplings with this compound is limited. The following table presents yields for the analogous reaction with 3,4-dibromothiophene, which is expected to have similar reactivity. These reactions were performed using a palladium acetate/triphenylphosphine catalytic system in 95% ethanol.[1]
Table 2: Representative Yields for Suzuki-Miyaura Coupling of 3,4-Dibromothiophene
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,4-Diphenylthiophene | 98 |
| 2 | 4-Methylphenylboronic acid | 3,4-Bis(4-methylphenyl)thiophene | 96 |
| 3 | 4-Methoxyphenylboronic acid | 3,4-Bis(4-methoxyphenyl)thiophene | 99 |
| 4 | 4-Fluorophenylboronic acid | 3,4-Bis(4-fluorophenyl)thiophene | 85 |
| 5 | 4-Chlorophenylboronic acid | 3,4-Bis(4-chlorophenyl)thiophene | 82 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3,4-Bis(4-(trifluoromethyl)phenyl)thiophene | 75 |
| 7 | 2-Thiopheneboronic acid | 3,4-Di(thiophen-2-yl)thiophene | 94 |
Experimental Protocols
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and a base (e.g., potassium carbonate, 4.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving a palladium source (e.g., palladium(II) acetate, 0.02 mmol, 2 mol%) and a ligand (e.g., triphenylphosphine, 0.08 mmol, 8 mol%) in a small amount of the reaction solvent.
-
Inert Atmosphere: Seal the reaction flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 10 mL of 95% ethanol) to the reaction flask via syringe, followed by the catalyst solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
III. Stille Coupling Reactions
The Stille coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide. This compound can be coupled with various organostannanes to introduce a wide range of substituents.
Data Presentation: Representative Stille Coupling Yields (Analogous System)
Due to the limited availability of specific data for this compound, the following table provides representative yields for the Stille coupling of 3,4-dibromothiophene.
Table 3: Representative Yields for Stille Coupling of 3,4-Dibromothiophene
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | 3,4-Diphenylthiophene | 85 |
| 2 | Tributyl(2-thienyl)stannane | 3,4-Di(thiophen-2-yl)thiophene | 78 |
| 3 | Tributyl(vinyl)stannane | 3,4-Divinylthiophene | 92 |
Experimental Protocols
Protocol 3: General Procedure for Stille Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add an anhydrous and degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (2.2-2.5 equivalents for disubstitution).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle for the Stille coupling reaction.
IV. GC-MS Analysis Protocols
The following protocols are general starting points for the GC-MS analysis of this compound reaction products. Optimization of these methods will be necessary based on the specific analytes and the complexity of the reaction mixture.
Sample Preparation
-
Reaction Aliquot: Withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Quenching: Quench the reaction by diluting the aliquot in a suitable solvent (e.g., ethyl acetate or dichloromethane, 1 mL).
-
Filtration: If the reaction mixture contains solid particles (e.g., base or catalyst residues), filter the diluted aliquot through a small plug of silica gel or a syringe filter (0.45 µm).
-
Dilution: Further dilute the sample to an appropriate concentration for GC-MS analysis (typically 1-10 ppm).
GC-MS Parameters
Table 4: General GC-MS Parameters for Analysis of this compound Reaction Products
| Parameter | Condition |
| Gas Chromatograph | |
| GC Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Injector | Split/Splitless, operated in split mode (e.g., split ratio 10:1 to 50:1) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial: 50-80 °C (hold 2 min) Ramp: 10-20 °C/min to 280-300 °C (hold 5-10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) for identification of unknowns Selected Ion Monitoring (SIM) for quantification of target compounds |
Note: The oven temperature program should be optimized to ensure good separation of reactants, products, and any byproducts.
Conclusion
The GC-MS methods and reaction protocols provided in these application notes serve as a comprehensive guide for researchers working with this compound. While specific quantitative data for a wide array of its reactions remains to be extensively published, the use of analogous systems provides valuable insights into expected outcomes. The detailed protocols for sample preparation and GC-MS analysis will enable the effective monitoring and characterization of the products from Diels-Alder, Suzuki-Miyaura, and Stille coupling reactions, facilitating further advancements in the application of this versatile synthetic building block.
References
Application Note: 1H and 13C NMR Characterization of 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization of 3,4-Dibromofuran using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectral data for this specific compound, this note offers predicted ¹H and ¹³C NMR chemical shifts and outlines detailed protocols for sample preparation and data acquisition. These protocols are designed to enable researchers to obtain high-quality NMR spectra for structural verification and further studies.
Introduction
This compound is a halogenated heterocyclic compound of interest in synthetic organic chemistry and drug discovery as a potential building block for more complex molecules. Accurate structural elucidation is paramount for its use in these applications. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note serves as a practical guide for the NMR characterization of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of shielding effects, known spectral data for furan, and the influence of bromine substituents on aromatic systems. The furan ring numbering is as follows:
Caption: Structure and atom numbering of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 / H-5 | 7.4 - 7.6 | Singlet | N/A |
Predictions are for a CDCl₃ solvent. Due to the symmetry of the molecule, protons H-2 and H-5 are chemically equivalent and are expected to appear as a single signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 / C-5 | 140 - 145 |
| C-3 / C-4 | 110 - 115 |
Predictions are for a CDCl₃ solvent. Due to symmetry, only two signals are expected in the proton-decoupled ¹³C NMR spectrum.
Experimental Protocols
This section provides detailed protocols for the preparation of a sample of this compound for NMR analysis and the acquisition of ¹H and ¹³C NMR spectra.
3.1. Sample Preparation
A properly prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure the compound is fully dissolved.
-
Filtration: Place a small plug of glass wool into a Pasteur pipette.
-
Transfer: Filter the solution by passing it through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Caption: Workflow for NMR sample preparation.
3.2. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-160 ppm
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
3.3. Data Processing
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm in ¹³C NMR).
-
Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Caption: General workflow for NMR data acquisition and processing.
Interpretation of Spectra
-
¹H NMR Spectrum: The spectrum is expected to be simple, showing a single peak in the aromatic region corresponding to the two equivalent protons at the C-2 and C-5 positions. The integration of this peak should correspond to two protons.
-
¹³C NMR Spectrum: The proton-decoupled spectrum should display two signals. The downfield signal corresponds to the carbons bearing protons (C-2 and C-5), while the upfield signal is attributed to the carbons bonded to bromine (C-3 and C-4).
Conclusion
Application Notes and Protocols for 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 3,4-Dibromofuran in a laboratory setting. It includes essential safety protocols, physical and chemical properties, and a representative experimental protocol for its synthesis.
Safety and Handling
This compound is a hazardous chemical that requires careful handling to minimize risks. The following protocols are based on available safety data sheets and should be strictly adhered to.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Tight-fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if any signs of degradation are observed.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in case of potential splashing, flame-retardant antistatic protective clothing is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or dust.
-
Work in a well-ventilated area or a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment when transferring the substance to prevent static discharge.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage
Proper storage of this compound is crucial for maintaining its stability and ensuring safety.
-
Storage Conditions: Keep in a dark place, sealed in a dry, and well-ventilated area.[1] The recommended storage temperature is 2-8°C.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Container: Store in a tightly closed container.
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄H₂Br₂O |
| Molecular Weight | 225.87 g/mol [1] |
| Boiling Point | 166°C (lit.) |
| Storage Temperature | 2-8°C[1] |
| Vapour Pressure | 1.4 mmHg at 25°C[1] |
| Polar Surface Area | 13.14 Ų[1] |
Experimental Protocols
This compound is a useful synthetic intermediate in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.[1][2]
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound from trans-2,3-Dibromo-2-butene-1,4-diol.
Materials:
-
trans-2,3-Dibromo-2-butene-1,4-diol
-
Potassium dichromate
-
Sulfuric acid
-
Hexane
-
Water
Equipment:
-
Round-bottom flask
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine trans-2,3-Dibromo-2-butene-1,4-diol with a solution of potassium dichromate and sulfuric acid in water and hexane.
-
Heat the reaction mixture to 85°C for 6 hours.
-
The this compound product is continuously removed from the reaction mixture via steam distillation.
-
Collect the distillate and separate the organic layer.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent can be removed under reduced pressure to yield the final product.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Representative Signaling Pathway Inhibition by Benzofuran Derivatives
Derivatives of this compound, specifically benzofuran hybrids, have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. The following diagram illustrates a simplified overview of these pathways and the points of inhibition.
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
Disposal Considerations
Waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. Do not mix with other waste.
-
Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.
Disclaimer
The information provided in these application notes is intended for use by qualified laboratory personnel and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety procedures are followed.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,4-Dibromofuran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,4-dibromofuran. The following sections detail experimental protocols, address frequently asked questions, and offer solutions to common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A common and effective starting material for the synthesis of this compound is trans-2,3-dibromo-2-butene-1,4-diol. This precursor can be cyclized to form the furan ring with the desired bromine substitution pattern.
Q2: I am observing a low yield of this compound. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or degradation of reagents.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. In the synthesis of brominated furans, the formation of poly-brominated or rearranged products is a possibility.
-
Product Loss During Workup: this compound is a liquid at room temperature and can be volatile. Significant loss can occur during solvent evaporation or extraction steps if not performed carefully.
-
Suboptimal Reagent Quality: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to lower yields.
Q3: How can I purify the crude this compound product?
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any remaining reagents. Common purification methods include:
-
Distillation: Given that this compound is a liquid with a boiling point of 166°C, distillation under reduced pressure (vacuum distillation) can be an effective method for purification.[1]
-
Column Chromatography: Silica gel column chromatography is a standard technique for purifying organic compounds. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from impurities.
-
Recrystallization: If the product can be solidified at low temperatures, recrystallization from an appropriate solvent could be a viable purification method.
Q4: Are there alternative synthetic routes to this compound?
While the cyclization of trans-2,3-dibromo-2-butene-1,4-diol is a documented method, other approaches to synthesizing substituted furans exist. For instance, the Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. While not a direct synthesis for this compound, variations of this method could potentially be adapted. Additionally, electrophilic bromination of furan is a method for producing brominated furans, though controlling the regioselectivity to obtain the 3,4-disubstituted product can be challenging and may lead to a mixture of isomers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | Ensure all reagents, especially oxidizing agents like potassium dichromate, are fresh and have been stored correctly. |
| Incorrect reaction temperature. | Verify the reaction temperature is maintained at the optimal level (e.g., 85°C for the oxidation of trans-2,3-dibromo-2-butene-1,4-diol). Use a calibrated thermometer. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion before workup. | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of side products (e.g., over-oxidation, rearrangement). | Control the addition of reagents and maintain a consistent temperature to minimize side reactions. Consider adjusting the stoichiometry of the reagents. |
| Incomplete reaction. | As mentioned above, ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature if necessary, while monitoring for decomposition. | |
| Difficulty in Isolating the Product | Product is volatile and lost during solvent removal. | Use a rotary evaporator with a chilled trap to minimize loss of the product. Avoid excessive heating during solvent evaporation. |
| Emulsion formation during aqueous workup. | Add a small amount of brine (saturated NaCl solution) to help break up emulsions during extractions. | |
| Product Decomposes During Purification | Thermal decomposition during distillation. | Use vacuum distillation to lower the boiling point of the product and minimize thermal stress. |
| Acid-catalyzed decomposition on silica gel. | Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) before performing column chromatography. |
Experimental Protocol: Synthesis of this compound from trans-2,3-Dibromo-2-butene-1,4-diol
This protocol is based on a reported synthesis with a yield of 83%.[2]
Materials:
-
trans-2,3-Dibromo-2-butene-1,4-diol
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Hexane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-2,3-dibromo-2-butene-1,4-diol, hexane, and water.
-
Reagent Addition: Slowly add a solution of potassium dichromate and sulfuric acid to the reaction mixture with vigorous stirring.
-
Reaction Conditions: Heat the mixture to 85°C and maintain this temperature for 6 hours with continuous stirring. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer (hexane). Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the hexane using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data Summary
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| trans-2,3-Dibromo-2-butene-1,4-diol | Potassium dichromate, Sulfuric acid | 85°C, 6 hours | 83 | [2] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting low yield issues.
References
Technical Support Center: Synthesis of 3,4-Dibromofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dibromofuran. The information aims to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method for the synthesis of this compound is the acid-catalyzed cyclization and oxidation of trans-2,3-dibromo-2-butene-1,4-diol.[1] This reaction is typically carried out using an oxidizing agent such as potassium dichromate in the presence of a strong acid like sulfuric acid.[1]
Q2: What are the primary safety concerns when synthesizing this compound?
A2: The synthesis involves strong acids and oxidizing agents, which are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Furans and their derivatives can be sensitive to acidic conditions, which may lead to polymerization, so careful control of the reaction is necessary.
Q3: My reaction mixture has turned into a dark, viscous tar. What is the likely cause?
A3: The formation of a dark, polymeric tar is a common issue in furan synthesis, often resulting from the degradation of the furan ring under strongly acidic conditions. Furan and its derivatives are known to be sensitive to acid-catalyzed polymerization. To mitigate this, ensure that the reaction temperature is carefully controlled and that the addition of acid is performed slowly and with efficient stirring.
Q4: The yield of my this compound is significantly lower than expected. What are the potential reasons?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Side Reactions: The formation of byproducts through over-oxidation or alternative reaction pathways can consume the starting material and reduce the yield of the desired product.
-
Product Loss During Workup: this compound is a volatile compound, and significant amounts can be lost during solvent evaporation if not performed under controlled conditions (e.g., using a rotary evaporator with a chilled trap). Mechanical losses during extractions and transfers can also contribute to lower yields.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents (e.g., old potassium dichromate). | Use fresh, high-quality reagents. |
| Insufficient reaction temperature or time. | Ensure the reaction is heated to the specified temperature (e.g., 85°C) and monitor for completion using TLC.[1] | |
| Formation of a Dark Polymeric Residue | Excessive acidity or localized high concentrations of acid. | Add the sulfuric acid dropwise with vigorous stirring to ensure proper mixing and heat dissipation. |
| Reaction temperature is too high. | Maintain strict control over the reaction temperature. | |
| Presence of Multiple Spots on TLC After Reaction | Incomplete reaction, leaving starting material. | Increase reaction time or slightly increase the temperature. |
| Formation of side products such as over-oxidized species (e.g., dicarboxylic acids) or partially cyclized intermediates. | Optimize the stoichiometry of the oxidizing agent. Consider purification by column chromatography to isolate the desired product. | |
| Difficulty in Product Isolation | Product volatility leading to loss during solvent removal. | Use a rotary evaporator with a cooled trap. Minimize the time the product is exposed to reduced pressure. |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Synthesis of this compound from trans-2,3-Dibromo-2-butene-1,4-diol [1]
This protocol is based on the procedure described by Kraus and Wang (1998).
Materials:
-
trans-2,3-Dibromo-2-butene-1,4-diol
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Hexane
-
Water
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of trans-2,3-dibromo-2-butene-1,4-diol, potassium dichromate, hexane, and water is prepared.
-
Sulfuric acid is added dropwise to the stirred mixture.
-
The reaction mixture is heated to 85°C for 6 hours.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with hexane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | trans-2,3-Dibromo-2-butene-1,4-diol | [1] |
| Reagents | Potassium dichromate, Sulfuric acid | [1] |
| Solvent | Hexane, Water | [1] |
| Reaction Temperature | 85°C | [1] |
| Reaction Time | 6 hours | [1] |
| Reported Yield | 83% | [1] |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A diagram showing the desired reaction pathway and potential side reactions.
References
Technical Support Center: Purification of 3,4-Dibromofuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3,4-Dibromofuran.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Impurities in this compound can originate from the synthetic route and subsequent workup procedures. A common synthesis involves the oxidation of trans-2,3-Dibromo-2-butene-1,4-diol.[1] Based on this, likely impurities include:
-
Unreacted Starting Material: trans-2,3-Dibromo-2-butene-1,4-diol.
-
Oxidizing Agent Residues: Residual potassium dichromate and sulfuric acid if this oxidation method is used.
-
Side Products: Over-oxidation products or byproducts from other reaction pathways.
-
Solvent Residues: Solvents used during the reaction and extraction steps (e.g., hexane, water).
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: this compound should be stored at 2-8 °C in a tightly sealed container, protected from light and moisture to prevent potential degradation.[2]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Gas Chromatography (GC) is a common method for determining the purity of this compound, with commercially available standards often specifying a purity of ≥98% by GC.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess purity and identify impurities.
Troubleshooting Guides
Issue 1: Low Purity of this compound After Synthesis
Potential Cause: Incomplete reaction or presence of significant side products.
Suggested Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.
-
Temperature Control: Maintain the recommended reaction temperature to minimize the formation of side products. For the oxidation of trans-2,3-Dibromo-2-butene-1,4-diol, the reaction is typically conducted at elevated temperatures (e.g., 85 °C).[1]
-
Stoichiometry of Reagents: Ensure the correct molar ratios of reactants and reagents are used.
Issue 2: Presence of Non-Volatile Impurities After Distillation
Potential Cause: Co-distillation with impurities having similar boiling points or thermal decomposition of the product. This compound has a boiling point of 166 °C.[2][3]
Suggested Solutions:
-
Fractional Distillation: Employ fractional distillation under reduced pressure to achieve better separation from impurities with close boiling points.
-
Column Chromatography: If distillation is ineffective, column chromatography provides an alternative purification method based on polarity differences.
Issue 3: Discoloration of this compound (Appears brown instead of colorless)
Potential Cause: Presence of trace impurities or slight decomposition.
Suggested Solutions:
-
Activated Carbon Treatment: Dissolve the impure this compound in a suitable organic solvent and treat with a small amount of activated carbon. Filter the solution and remove the solvent under reduced pressure.
-
Chromatographic Purification: Column chromatography can effectively remove colored impurities.
Experimental Protocols
Fractional Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities and those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware joints are properly sealed.
-
Sample Charging: Charge the distillation flask with the crude this compound.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be lower than the atmospheric boiling point of 166 °C.[2][3]
-
Purity Analysis: Analyze the collected fractions by GC to determine their purity.
Column Chromatography
This technique is effective for separating impurities with polarities different from this compound.
Methodology:
-
Column Packing: Prepare a silica gel column using a non-polar solvent such as hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) if necessary.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₂Br₂O | [2] |
| Molecular Weight | 225.87 g/mol | [1] |
| Boiling Point | 166 °C | [2][3] |
| Melting Point | 6 °C | [3] |
| Appearance | Colorless to brown clear liquid | [2] |
| Purity (Commercial) | ≥ 98% (GC) | [2] |
Table 2: Hypothetical Purification Data for this compound
| Purification Method | Initial Purity (GC) | Final Purity (GC) | Yield |
| Fractional Vacuum Distillation | 85% | 98.5% | 75% |
| Column Chromatography | 85% | 99.2% | 68% |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity of this compound.
References
Stability of 3,4-Dibromofuran under acidic conditions
Welcome to the technical support center for 3,4-Dibromofuran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions. Here you will find troubleshooting advice, frequently asked questions, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is the furan ring in this compound under acidic conditions?
Furan rings are generally susceptible to degradation in acidic environments, primarily through acid-catalyzed ring-opening.[1] This process is initiated by the protonation of the furan ring, which is the rate-limiting step in the degradation pathway. Protonation typically occurs at the α-carbon (the carbon atom adjacent to the oxygen), as this is energetically more favorable.[1] Following protonation, a nucleophile, such as water, can attack the ring, leading to the formation of dihydrofuranol intermediates. These intermediates can then undergo further reactions that result in the cleavage of the C-O bond and the opening of the furan ring.[1]
However, the stability of the furan ring can be influenced by its substituents. The presence of strong electron-withdrawing groups on the furan ring has been shown to significantly enhance its stability in acidic media.[1] Since bromine atoms are electron-withdrawing, it is anticipated that this compound will exhibit greater stability under acidic conditions compared to unsubstituted furan.
Q2: What are the likely degradation products of this compound in an acidic aqueous solution?
While specific degradation products for this compound have not been extensively documented in the literature, the general mechanism of acid-catalyzed furan ring-opening suggests that acyclic dicarbonyl compounds would be the primary products.[1] For this compound, this would likely result in the formation of a substituted 1,4-dicarbonyl compound. It is also possible that under certain conditions, these reactive intermediates could lead to the formation of insoluble polymeric materials, often referred to as humins.
Q3: At what pH range is this compound expected to be most stable?
Generally, furan and its derivatives are more stable in neutral to slightly basic conditions. A pH range of 5 to 10 is considered to be where the furan ring is generally more stable, especially at moderate temperatures.[1] For this compound, while the electron-withdrawing nature of the bromine atoms may extend its stability to lower pH values, it is still advisable to handle the compound under neutral or mildly acidic conditions whenever possible to minimize potential degradation.
Q4: How does temperature affect the acid-catalyzed degradation of this compound?
Higher temperatures accelerate the rate of most chemical reactions, including the acid-catalyzed degradation of furans.[1] Therefore, if you must work with this compound under acidic conditions, it is crucial to maintain the lowest practical temperature to slow down the degradation process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no recovery of this compound after acidic workup. | The compound may have degraded due to prolonged exposure to strong acid. | - Minimize the time the compound is in contact with the acidic solution.- Use the mildest acidic conditions possible for your application.- Perform the workup at a lower temperature (e.g., on an ice bath). |
| Appearance of unexpected peaks in NMR or LC-MS analysis after acidic treatment. | These peaks could correspond to degradation products of this compound. | - Attempt to isolate and characterize the unknown compounds to confirm if they are degradation products.- Compare the spectra with literature data for potential furan degradation products.- Adjust your reaction or purification conditions to avoid the formation of these byproducts. |
| Formation of a precipitate or insoluble material during an acid-catalyzed reaction. | This could be due to the polymerization of furan degradation intermediates (humins). | - Consider using a different solvent. Polar aprotic solvents like DMF have been shown to stabilize furan derivatives.[1]- Lower the reaction temperature and acid concentration. |
| Inconsistent results in experiments involving this compound in acidic media. | The stability of the compound may be highly sensitive to slight variations in pH, temperature, or reaction time. | - Carefully control and monitor the pH of your reaction mixture.- Ensure consistent temperature control throughout your experiments.- Standardize the duration of exposure to acidic conditions. |
Experimental Protocols
General Protocol for Assessing the Acid Stability of this compound
This protocol provides a general framework for determining the stability of this compound under specific acidic conditions.
1. Materials:
- This compound
- Buffer solutions of desired pH (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 2-3)
- Organic solvent for stock solution (e.g., DMSO, acetonitrile)
- High-purity water
- HPLC or GC-MS for analysis
- Thermostated incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 10 mM).
- In separate vials, add an aliquot of the stock solution to the acidic buffer to achieve the desired final concentration (e.g., 100 µM).
- Prepare a control sample by adding the same aliquot of the stock solution to a neutral buffer (e.g., pH 7.4 PBS).
- Incubate the samples at a controlled temperature (e.g., room temperature, 37°C, or an elevated temperature to accelerate degradation).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Immediately quench the degradation process by neutralizing the sample with a suitable base if necessary.
- Analyze the samples by a validated analytical method (e.g., HPLC-UV, LC-MS, or GC-MS) to determine the concentration of the remaining this compound.
- Plot the concentration of this compound as a function of time for each pH and temperature condition.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Determine the degradation rate constant and the half-life (t½) of the compound under the tested conditions.
Quantitative Data Summary (Hypothetical)
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 2.0 | 25 | 12 | 0.0578 |
| 2.0 | 50 | 2 | 0.3466 |
| 4.0 | 25 | 120 | 0.0058 |
| 4.0 | 50 | 20 | 0.0347 |
| 7.4 | 25 | >500 | <0.0014 |
| 7.4 | 50 | >200 | <0.0035 |
Visualizations
Caption: General mechanism of acid-catalyzed furan ring degradation.
References
Troubleshooting low conversion rates in 3,4-Dibromofuran synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 3,4-Dibromofuran.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic strategies to obtain this compound. The first is a direct one-step synthesis by the oxidation of trans-2,3-dibromo-2-butene-1,4-diol. A second, two-step approach involves the synthesis of a precursor, this compound-2(5H)-one, from mucobromic acid, followed by its conversion to this compound.
Q2: I am getting a low yield in the direct oxidation of trans-2,3-dibromo-2-butene-1,4-diol. What are the likely causes?
Low yields in this chromium-mediated oxidation can stem from several factors:
-
Incomplete Oxidation: Insufficient oxidizing agent, low reaction temperature, or short reaction time can lead to the recovery of starting material.
-
Over-oxidation: Aggressive reaction conditions (e.g., high temperature, excessive oxidant) can cause oxidative cleavage of the C-C bond of the diol, leading to smaller, undesired byproducts.
-
Side Reactions: The acidic conditions can promote side reactions.
-
Substrate Purity: Impurities in the starting diol can interfere with the reaction.
-
Product Isolation: Inefficient extraction or purification can lead to loss of the final product.
Q3: My synthesis of this compound-2(5H)-one from mucobromic acid has a low conversion rate. What should I check?
For the reduction of mucobromic acid to this compound-2(5H)-one using sodium borohydride, consider the following:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, high-quality reagent.
-
Reaction Temperature: The reaction is typically carried out at low temperatures. Poor temperature control can lead to side reactions.
-
pH of the Reaction Mixture: The pH can influence the reactivity of sodium borohydride.
-
Work-up Procedure: Inefficient extraction or purification can result in product loss.
Q4: How can I convert this compound-2(5H)-one to this compound?
The conversion of the furanone to the furan involves the reduction of the lactone functionality. A plausible method is the reduction of the carbonyl group to a hydroxyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄), followed by dehydration of the resulting alcohol to form the furan ring. It is important to note that LiAlH₄ can also reduce alkyl halides, though this is generally a slower reaction.[1] Careful control of reaction conditions is crucial.
Troubleshooting Guides
Route 1: Oxidation of trans-2,3-Dibromo-2-butene-1,4-diol
Problem: Low or no conversion of starting material.
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use fresh, high-quality potassium dichromate. Ensure the sulfuric acid is of the correct concentration. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. The reaction is reported to be run at 85°C for 6 hours.[2] |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct as per the established protocol. |
Problem: Formation of multiple products and low yield of this compound.
| Possible Cause | Suggested Solution |
| Over-oxidation | Maintain strict temperature control. Avoid localized overheating by ensuring efficient stirring. Consider adding the oxidizing agent portion-wise to manage the reaction exotherm. |
| Side Reactions | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen. |
| Impure Starting Material | Purify the trans-2,3-dibromo-2-butene-1,4-diol before use, for example, by recrystallization. |
Problem: Difficulty in isolating the product.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Use an appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane). Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
| Product Volatility | This compound is a relatively volatile liquid. Be cautious during solvent removal under reduced pressure. Use a rotary evaporator with controlled temperature and pressure. |
| Chromium Residues | After quenching the reaction, ensure all chromium salts are removed during the aqueous work-up. This may involve filtration or multiple washes. |
Route 2: Synthesis via this compound-2(5H)-one
Problem: Low yield in the reduction of mucobromic acid.
| Possible Cause | Suggested Solution |
| Decomposition of Sodium Borohydride | Use a fresh bottle of sodium borohydride. Store it in a desiccator to prevent moisture absorption. |
| Sub-optimal Temperature | Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions. Use an ice bath to maintain the temperature. |
| Incorrect Solvent | The choice of solvent can affect the reactivity of NaBH₄. Protic solvents like ethanol or methanol are commonly used. |
Problem: Low yield in the conversion of this compound-2(5H)-one to this compound.
| Possible Cause | Suggested Solution |
| Incomplete Reduction of the Lactone | Use a sufficiently strong reducing agent like LiAlH₄. Ensure anhydrous conditions as LiAlH₄ reacts violently with water. |
| Side reaction with Bromine Atoms | While reduction of the C-Br bond by LiAlH₄ is possible, it is generally slower than carbonyl reduction.[1] Add the reducing agent at low temperature and monitor the reaction closely to favor the desired transformation. |
| Inefficient Dehydration | After reduction to the alcohol, use a suitable dehydrating agent (e.g., acid catalyst with heating) to facilitate the formation of the furan ring. |
Experimental Protocols
Synthesis of this compound from trans-2,3-Dibromo-2-butene-1,4-diol[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-2,3-dibromo-2-butene-1,4-diol.
-
Solvent Addition: Add a biphasic solvent system of hexane and water.
-
Reagent Addition: Slowly add a solution of potassium dichromate and sulfuric acid to the reaction mixture with vigorous stirring.
-
Reaction Conditions: Heat the mixture to 85°C and maintain for 6 hours. The color of the reaction mixture should change from orange to green, indicating the reduction of Cr(VI) to Cr(III).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of this compound-2(5H)-one from Mucobromic Acid[3]
-
Reaction Setup: In a round-bottom flask, dissolve mucobromic acid in a suitable solvent (e.g., ethanol).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride portion-wise to the cooled solution with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Visualizations
References
Navigating the Synthesis of 3,4-Dibromofuran: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the synthesis of 3,4-dibromofuran. Designed for professionals in research and drug development, this resource offers detailed experimental protocols, data summaries, and logical workflows to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the widely used method of oxidizing trans-2,3-dibromo-2-butene-1,4-diol.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Question 1: My reaction yield is significantly lower than the reported 83%. What are the potential causes?
Answer: Low yields in the synthesis of this compound from trans-2,3-dibromo-2-butene-1,4-diol can stem from several factors:
-
Reagent Quality: Ensure the starting diol is of high purity. Impurities can interfere with the oxidation reaction. The activity of the potassium dichromate is also crucial; use a fresh, finely ground batch for optimal results.
-
Temperature Control: The reaction is exothermic. Maintaining a consistent temperature is critical. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to the formation of side products and decomposition.
-
Inefficient Stirring: In a biphasic system (hexane/water), vigorous stirring is essential to ensure adequate contact between the reactants.
-
Reaction Time: A reaction time of 6 hours at 85°C is reported to be effective.[1] Shorter reaction times may result in incomplete conversion.
-
-
Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer: The primary byproduct concerns are over-oxidation or incomplete reaction.
-
Incomplete Oxidation: Residual starting material (trans-2,3-dibromo-2-butene-1,4-diol) may be present if the reaction is not driven to completion. This can be addressed by ensuring the quality and quantity of the oxidizing agent are sufficient and that the reaction is run for the recommended duration at the correct temperature.
-
Over-oxidation: While furan rings are generally susceptible to decomposition under strong oxidizing and acidic conditions, the specific side products for this reaction are not extensively detailed in the literature. However, ring-opening or further oxidation products are a possibility. Careful control of temperature and stoichiometry are the best ways to mitigate this.
-
-
Question 3: Can I use a different oxidizing agent instead of potassium dichromate?
Answer: While potassium dichromate is the reported reagent for this specific transformation, other chromium (VI) reagents or alternative oxidizing agents could potentially be used. However, this would require significant process development and optimization. Potassium dichromate in the presence of a Lewis acid has been shown to be an efficient system for oxidizing various organic compounds.[2] It is important to note that the use of sodium dichromate is sometimes preferred in similar oxidations due to its higher solubility, which can prevent issues like "bumping" in the reaction mixture.[3][4]
Work-up and Purification
-
Question 4: What is the best method for purifying crude this compound?
Answer: The primary method for purifying this compound is distillation. Given its boiling point of 166°C, vacuum distillation is recommended to prevent potential decomposition at higher temperatures.[5][6] For smaller scales or to remove polar impurities, column chromatography on silica gel may also be an effective technique.
-
Question 5: I'm having trouble with the distillation of the product. It seems to be bumping violently. What can I do?
Answer: Violent bumping during distillation can be a sign of residual solids or high-boiling impurities in the crude product. This can be particularly problematic when using potassium dichromate due to its limited solubility.[3]
-
Ensure Complete Removal of Solids: After the reaction work-up, ensure that all chromium salts are thoroughly removed by filtration and washing of the organic layer.
-
Use of a Stir Bar or Ebullator: Employing a magnetic stir bar or an ebullator during distillation can help to promote smooth boiling.
-
Gradual Heating: Heat the distillation flask slowly and evenly to avoid sudden superheating.
-
Characterization
-
Question 6: How can I confirm the identity and purity of my synthesized this compound?
Answer: A combination of spectroscopic methods is recommended for the characterization of this compound.
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure. The ¹H NMR spectrum is expected to show a singlet for the two equivalent furan protons. The ¹³C NMR will show distinct signals for the carbon atoms of the furan ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the furan ring.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₂Br₂O | [1][5] |
| Molecular Weight | 225.87 g/mol | [1][5] |
| Appearance | Colorless to brown clear liquid | [5] |
| Boiling Point | 166 °C (at 760 mmHg) | [5][6] |
| Melting Point | 6 °C | [5][6] |
| Density | 2.2 g/cm³ | [5] |
| Refractive Index (n20/D) | 1.55 | [5] |
| Synthesis Parameter | Value | Source |
| Starting Material | trans-2,3-Dibromo-2-butene-1,4-diol | [1] |
| Reagents | Potassium dichromate, Sulfuric acid | [1] |
| Solvent System | Hexane/Water | [1] |
| Reaction Temperature | 85 °C | [1] |
| Reaction Time | 6 hours | [1] |
| Reported Yield | 83% | [1] |
Experimental Protocols
Synthesis of this compound from trans-2,3-Dibromo-2-butene-1,4-diol
This protocol is based on the method reported by Kraus and Wang.[1]
dot
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
trans-2,3-Dibromo-2-butene-1,4-diol
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hexane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-2,3-dibromo-2-butene-1,4-diol, hexane, and water.
-
Addition of Reagents: To the stirred mixture, slowly add potassium dichromate followed by the dropwise addition of concentrated sulfuric acid. The addition should be done carefully to control the initial exotherm.
-
Reaction: Heat the mixture to 85°C and maintain vigorous stirring for 6 hours. The color of the reaction mixture will change from orange to green as the Cr(VI) is reduced to Cr(III).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to afford this compound as a colorless to pale brown liquid.
-
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. making potassium dichromate for oxidation of ethanol | UK Science Technician Community [community.preproom.org]
- 4. sserc.org.uk [sserc.org.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 32460-02-9 [chemicalbook.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3,4-Dibromofuran
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3,4-dibromofuran. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate for various palladium- and nickel-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most commonly employed reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Heck Coupling: Reaction with alkenes.
-
Stille Coupling: Reaction with organostannanes.
-
Kumada Coupling: Reaction with Grignard reagents.
-
Buchwald-Hartwig Amination: Reaction with amines.
Q2: How do I achieve mono-substitution versus di-substitution of this compound?
A2: Achieving selective mono-substitution can be challenging due to the similar reactivity of the two bromine atoms at the 3- and 4-positions (β-positions). Unlike 2,5-dihalofurans, where the α-positions are significantly more reactive, the electronic environment of the β-positions in this compound is quite similar. However, regioselectivity can often be controlled by carefully selecting the reaction conditions. To favor mono-substitution, you can try:
-
Using a stoichiometric amount or only a slight excess of the coupling partner (e.g., 1.0-1.2 equivalents).
-
Lowering the reaction temperature.
-
Using a less active catalyst system or a lower catalyst loading. For di-substitution, an excess of the coupling partner (e.g., >2.2 equivalents) and more forcing conditions (higher temperature, longer reaction time) are typically employed.
Q3: What are the typical side reactions, and how can I minimize them?
A3: Common side reactions include:
-
Dehalogenation: This is the replacement of a bromine atom with a hydrogen atom, leading to reduced yield. It is particularly prevalent in Suzuki-Miyaura reactions. Key causes are the presence of excess water or high reaction temperatures. To minimize it, carefully optimize the amount of water in your solvent system and avoid excessively high temperatures. Screening different bases, such as switching from a strong base to a milder one like K₂CO₃ or Cs₂CO₃, can also be beneficial.[1]
-
Homocoupling: This is the dimerization of your nucleophilic coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). The presence of oxygen can promote the oxidative homocoupling of boronic acids. For Sonogashira coupling, the absence of a palladium catalyst and the presence of a copper salt and an amine can lead to alkyne homocoupling (Glaser coupling). Rigorous degassing of solvents and the reaction mixture is crucial to prevent this.[1]
-
Catalyst Decomposition (Palladium Black): The appearance of a black precipitate indicates the aggregation and deactivation of the active Pd(0) catalyst. This can be caused by high temperatures, poor ligand stabilization, or an inappropriate solvent. Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can help stabilize the palladium catalyst and prevent aggregation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A systematic approach is recommended when troubleshooting low or no product yield.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate indicates that the active Pd(0) catalyst is decomposing.
Quantitative Data for Catalyst Selection
While comprehensive data specifically for this compound is limited in the literature, the following tables for the analogous compound, 3,4-dibromothiophene, provide an excellent starting point for catalyst and condition screening.
Table 1: Suzuki-Miyaura Coupling of 3,4-Dibromothiophene with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst System | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 95% Ethanol | 98 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | 95% Ethanol | 96 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | 95% Ethanol | 99 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / PPh₃ | 95% Ethanol | 85 |
| 5 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | 95% Ethanol | 82 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / PPh₃ | 95% Ethanol | 75 |
| 7 | 2-Thiopheneboronic acid | Pd(OAc)₂ / PPh₃ | 95% Ethanol | 94 |
Table 2: Stille Coupling of Bromothiophenes [1]
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 |
| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78 |
| 3 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 |
Experimental Protocols
The following protocols are adapted from literature procedures for brominated furans and thiophenes and should serve as a good starting point for optimization.
Protocol 1: Suzuki-Miyaura Di-Arylation of this compound
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of tetrabromofuran.[3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.2-2.5 mmol)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
1,4-Dioxane and Water (e.g., 4:1 ratio, degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Mono-Alkynylation of this compound
This protocol is adapted from a general procedure for the mono-alkynylation of 3,4-dibromothiophene.[1]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 mmol)
-
Anhydrous Toluene or THF (degassed)
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the anhydrous, degassed solvent, the base (Et₃N or DIPA), and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
References
Validation & Comparative
Purity Assessment of 3,4-Dibromofuran by GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of complex molecules and the development of new chemical entities. 3,4-Dibromofuran is a valuable synthetic intermediate used in the preparation of various pharmaceutical and agrochemical compounds.[1] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by representative experimental data and detailed methodologies.
Head-to-Head Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for purity analysis depends on the volatility and thermal stability of the analyte and potential impurities.[2]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] |
| Analytes | Volatile and thermally stable compounds.[3] | Volatile and non-volatile compounds, including thermally labile ones.[3] |
| Sensitivity | High (typically in the ng to pg range).[2] | Moderate to high (typically in the µg to ng range).[2] |
| Selectivity | High, especially with mass spectrometric detection.[3] | Moderate to high, dependent on detector and column chemistry. |
| Identification | Provides structural information from mass spectra, aiding in the identification of unknown impurities.[4] | Identification is based on retention time comparison with standards. |
| Sample Prep | Generally involves dissolution in a volatile solvent.[4] | May require filtration and dissolution in the mobile phase.[2] |
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data for the purity analysis of a batch of this compound using GC-MS and HPLC.
Table 1: Purity Assessment of this compound
| Parameter | GC-MS | HPLC-UV |
| Purity (%) | 99.5 | 99.3 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.4 µg/mL |
| Precision (%RSD, n=6) | < 1.5 | < 2.0 |
Table 2: Impurity Profile of this compound
| Impurity | GC-MS (Area %) | HPLC-UV (Area %) | Potential Identity (from GC-MS) |
| Impurity 1 | 0.25 | 0.30 | 3-Bromofuran |
| Impurity 2 | 0.15 | 0.20 | 2,3,4-Tribromofuran |
| Impurity 3 | 0.10 | 0.20 | Unidentified high molecular weight species |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the separation and identification of volatile and semi-volatile impurities in this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or hexane to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.
Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.
-
MS Detector: Electron impact ionization (EI) at 70 eV.[6]
-
Mass Range: m/z 40-300.
Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total peak area in the total ion chromatogram (TIC). Impurities are identified based on their mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of this compound and is particularly useful for detecting non-volatile or thermally sensitive impurities.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[2]
Instrumentation and Conditions:
-
System: An HPLC system with a UV detector.
-
Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS analysis and the logical relationship for method selection.
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Logical guide for analytical method selection.
References
Quantitative Purity Analysis of 3,4-Dibromofuran: A Comparative Guide to qNMR, GC-MS, and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical step in ensuring the reliability, reproducibility, and safety of their work. 3,4-Dibromofuran is a valuable halogenated heterocyclic building block in organic synthesis, and its purity can significantly influence the outcome of subsequent reactions and the quality of the final products. This guide provides an objective comparison of three powerful analytical techniques for determining the purity of this compound: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). We present a summary of hypothetical yet representative experimental data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method for your analytical needs.
Quantitative Data Summary
The following table summarizes the performance of qNMR, GC-MS, and HPLC for the purity assessment of a hypothetical batch of this compound. This data is compiled from typical performance characteristics of these methods for similar small, halogenated organic molecules.
| Parameter | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Quantitation | Absolute (primary ratio method). | Relative (area percent) or absolute with a specific reference standard. | Relative (area percent) or absolute with a specific reference standard. |
| Purity Value (%) | 99.1 ± 0.2 | 99.3 (Area %) | 98.9 (Area %) |
| Precision (%RSD) | < 1.0 | < 2.0 | < 1.5 |
| Selectivity | High, based on distinct resonance signals. | Very high, based on chromatographic separation and mass fragmentation patterns. | High, based on chromatographic separation. |
| Sensitivity | Moderate (mg of sample typically required). | Very high (ng to pg range). | High (µg to ng range). |
| Analysis Time | ~15 minutes per sample. | ~30 minutes per sample. | ~20 minutes per sample. |
| Key Advantages | Absolute quantification without a specific reference standard of the analyte; provides structural information. | High sensitivity for volatile impurities; definitive identification of impurities through mass spectra. | Versatile for a wide range of compounds, including non-volatile or thermally unstable impurities. |
| Key Limitations | Lower sensitivity compared to chromatographic methods; potential for signal overlap. | Limited to volatile and thermally stable compounds; area percent method assumes equal detector response for all components. | Co-eluting impurities can be an issue; area percent method assumes equal detector response for all components. |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below.
1. Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol describes the determination of the absolute purity of this compound using an internal standard.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: 1,4-Dinitrobenzene (certified reference material). The selection of an internal standard is crucial; it should be stable, non-volatile, have a known high purity, and its signals should not overlap with the analyte's signals.[1]
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of 1,4-Dinitrobenzene into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of Chloroform-d (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time (aq): 4 s
-
Spectral Width (sw): 12 ppm
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of this compound (e.g., the two equivalent furan protons) and the internal standard (e.g., the four equivalent aromatic protons of 1,4-Dinitrobenzene).
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities in this compound.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with dichloromethane.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (50:1).
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[2]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram. Impurities are identified by their mass spectra and retention times.
3. High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows and the logical relationship between the analytical methods.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical comparison of analytical methods.
References
A Comparative Guide to the Diels-Alder Reactivity of Furan versus 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, offers a powerful and atom-economical method for the synthesis of six-membered rings. Furan and its derivatives are common dienes in these reactions, leading to the formation of oxabicycloheptene adducts that serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides a comparative overview of the Diels-Alder reactivity of unsubstituted furan and 3,4-dibromofuran, highlighting the impact of substituent effects on reaction outcomes.
Introduction to Furan and this compound in Diels-Alder Reactions
Furan, an aromatic heterocycle, can function as a diene in the Diels-Alder reaction. However, its aromatic character imparts a degree of stability that must be overcome, rendering it less reactive than non-aromatic dienes like cyclopentadiene. The reactivity of the furan ring is sensitive to the electronic nature of its substituents. Electron-donating groups tend to increase the reactivity of the furan ring in normal-electron-demand Diels-Alder reactions, while electron-withdrawing groups are known to decrease its reactivity.
This compound possesses two bromine atoms on the diene backbone. Bromine is an electron-withdrawing group, which is expected to decrease the electron density of the furan ring. Consequently, this compound is anticipated to be significantly less reactive than furan in Diels-Alder reactions with electron-poor dienophiles. While direct comparative quantitative data under identical conditions is scarce in the literature, the general principles of substituent effects in Diels-Alder reactions provide a strong basis for this comparison.
Quantitative Data Comparison
Table 1: Diels-Alder Reaction of Furan with Maleic Anhydride
| Dienophile | Reaction Conditions | Product(s) | Yield | Stereoselectivity (endo:exo) | Reference |
| Maleic Anhydride | Neat, room temperature, 24h | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Quantitative | Kinetically controlled: predominantly endo. Thermodynamically controlled: predominantly exo. | [No specific yield value in sources, but reaction is well-established] |
| Maleic Anhydride | Solvent-free, ball milling | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Not specified | Isolation of the elusive endo-isomer was achieved. | N/A |
Table 2: Diels-Alder Reaction of this compound with Diethyl Azodicarboxylate
| Dienophile | Reaction Conditions | Product | Yield | Stereoselectivity | Reference |
| Diethyl Azodicarboxylate | Room temperature, 7 days | 3,5-Dibromotetrahydropyridazin-4-one derivative (after rearrangement) | Not specified | Not applicable (rearranged product) | N/A |
Note: The reaction of this compound with diethyl azodicarboxylate proceeds via a Diels-Alder cycloaddition followed by a novel rearrangement, indicating a different reaction pathway compared to typical Diels-Alder reactions of furan.
Experimental Protocols
Diels-Alder Reaction of Furan with Maleic Anhydride
Materials:
-
Furan
-
Maleic Anhydride
-
Diethyl ether
Procedure:
-
In a fume hood, dissolve maleic anhydride (1.0 g, 10.2 mmol) in 10 mL of diethyl ether in a 50 mL Erlenmeyer flask.
-
To this solution, add furan (0.70 g, 10.3 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1 hour. The product will precipitate out of the solution.
-
Collect the white solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product in a desiccator. The product is the endo isomer, which is the kinetic product. This adduct can isomerize to the more stable exo isomer upon heating.
Diels-Alder Reaction and Rearrangement of this compound with Diethyl Azodicarboxylate
Materials:
-
This compound
-
Diethyl azodicarboxylate (DEAD)
-
Dichloromethane
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (5 mL), add diethyl azodicarboxylate (1.1 mmol).
-
Stir the reaction mixture at room temperature for 7 days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the rearranged 3,5-dibromotetrahydropyridazin-4-one derivative.
Reaction Pathways and Logical Relationships
The following diagram illustrates the comparative logic of the Diels-Alder reactivity of furan and this compound.
Caption: Comparative reaction pathways of Furan and this compound.
Conclusion
In the Diels-Alder reaction, furan acts as a moderately reactive diene, readily undergoing cycloaddition with electron-poor dienophiles like maleic anhydride to form the expected oxabicycloheptene adducts. In contrast, this compound is expected to be significantly less reactive in analogous reactions due to the electron-withdrawing nature of the two bromine substituents. Experimental evidence with azo diesters indicates that the resulting Diels-Alder adduct of this compound can undergo subsequent rearrangements, opening avenues for the synthesis of novel heterocyclic scaffolds.
For drug development professionals and synthetic chemists, the choice between furan and a substituted furan like this compound will depend on the desired reactivity and the target molecular architecture. While furan provides a straightforward entry to simple oxabicyclic systems, the reduced reactivity and potential for post-cycloaddition transformations of this compound may be exploited for the synthesis of more complex and highly functionalized molecules. Further quantitative studies directly comparing the reactivity of these two dienes with a range of dienophiles would be highly beneficial to the scientific community.
A Comparative Analysis of Substituted Furans as Dienes in Diels-Alder Reactions
For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic chemistry. This guide provides a comparative study of substituted furans as dienes, offering a comprehensive overview of their reactivity, selectivity, and the reaction conditions that govern their utility in the synthesis of complex molecules.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings, and furan, a readily available heteroaromatic compound, can serve as the diene component. However, the aromatic character of furan reduces its reactivity compared to non-aromatic dienes. The introduction of substituents onto the furan ring significantly modulates its electronic properties and steric profile, thereby influencing the kinetics, thermodynamics, and stereoselectivity of the cycloaddition. This guide presents a comparative analysis of various substituted furans in Diels-Alder reactions, supported by experimental data, to aid in the selection of the appropriate furan derivative for a desired synthetic outcome.
Performance Comparison of Substituted Furans
The reactivity of substituted furans in Diels-Alder reactions is primarily governed by the electronic nature of the substituents. Electron-donating groups (EDGs) increase the electron density of the furan ring, raising the energy of the highest occupied molecular orbital (HOMO) and accelerating the reaction with electron-deficient dienophiles. Conversely, electron-withdrawing groups (EWGs) decrease the HOMO energy, retarding the reaction rate.[1][2][3] The position of the substituent also plays a crucial role, with 2-substituted furans often exhibiting different reactivity and selectivity compared to their 3-substituted counterparts.[1]
Below is a summary of experimental data from various studies, highlighting the performance of different substituted furans in Diels-Alder reactions with common dienophiles like maleic anhydride and N-substituted maleimides.
| Furan Diene | Dienophile | Reaction Conditions | Yield (%) | endo/exo Ratio | Reference |
| Furan | N-phenylmaleimide | Toluene, 80 °C, 24 h | 85 | 15:85 | [4] |
| 2-Methylfuran | N-phenylmaleimide | Toluene, 80 °C, 6 h | 95 | 20:80 | [4] |
| 2-Furfuryl alcohol | N-phenylmaleimide | Toluene, 80 °C, 12 h | 92 | 30:70 | [4] |
| 2-Furfural | N-methylmaleimide | H₂O, 60 °C, 24 h | 80 | >95:5 (gem-diol) | [3] |
| 5-Hydroxymethylfurfural (HMF) | N-methylmaleimide | H₂O, 60 °C, 24 h | 75 | >95:5 (gem-diol) | [3] |
| 3-Bromofuran | N-phenylmaleimide | Toluene, 110 °C, 48 h | 60 | 10:90 | [4] |
| Furan-2-carboxylic acid | N-phenylmaleimide | H₂O, 100 °C, 24 h | 70 | >98:2 | [5] |
| Methyl furoate | N-phenylmaleimide | Toluene, 110 °C, 72 h | 45 | 5:95 | [4] |
Note: The endo/exo selectivity is a key aspect of the Diels-Alder reaction. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable product.[6] The reversibility of the furan Diels-Alder reaction can lead to the formation of the thermodynamic exo product upon prolonged reaction times or at elevated temperatures.[7]
Factors Influencing Reactivity and Selectivity
The interplay of electronic and steric effects, as well as reaction conditions, dictates the outcome of the Diels-Alder reaction with substituted furans.
Caption: Factors influencing the outcome of Diels-Alder reactions with substituted furans.
Experimental Protocols
Below are generalized experimental protocols for the Diels-Alder reaction of a substituted furan with a maleimide derivative. Specific reaction times, temperatures, and purification methods will vary depending on the substrates.
General Procedure for Diels-Alder Reaction in an Organic Solvent:
-
To a solution of the substituted furan (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane) is added the maleimide dienophile (1.0-1.2 eq.).
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
The structure and stereochemistry of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
General Procedure for Diels-Alder Reaction in an Aqueous Medium:
-
A suspension of the substituted furan (1.0 eq.) and the maleimide dienophile (1.0-1.2 eq.) in water is prepared.
-
The mixture is stirred vigorously at the specified temperature.
-
The progress of the reaction is monitored by taking aliquots and analyzing them by NMR spectroscopy after removal of water.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction with an organic solvent.
-
The isolated product is dried and purified as described in the previous protocol. The direct reaction of furfurals in water can lead to the formation of gem-diol adducts.[3]
Caption: A generalized experimental workflow for the Diels-Alder reaction of substituted furans.
Conclusion
The reactivity of substituted furans as dienes in the Diels-Alder reaction is a tunable and predictable process, primarily influenced by the electronic nature of the substituents. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups diminish it. Reaction conditions, particularly solvent and temperature, also play a critical role in determining the yield and stereochemical outcome. The use of aqueous media has emerged as a green and effective strategy for promoting Diels-Alder reactions, even with traditionally unreactive electron-poor furans like furfural.[3] This comparative guide provides a foundational understanding for researchers to rationally select substituted furans and optimize reaction conditions to achieve their desired synthetic targets in the broad and impactful field of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 4. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validating the Molecular Structure of 3,4-Dibromofuran: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and characterization. This guide provides a comparative analysis of key analytical techniques for the structural validation of 3,4-dibromofuran, with a primary focus on the definitive method of X-ray crystallography.
While X-ray crystallography provides unparalleled detail on the solid-state conformation of a molecule, its application is contingent on the ability to grow a suitable single crystal. Therefore, a multi-faceted approach employing spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is the standard practice for comprehensive structural elucidation in solution and the gas phase. This guide will objectively compare the utility of these methods in confirming the identity and purity of this compound.
Comparative Analysis of Structural Validation Techniques
| Analytical Technique | Parameter | Expected/Illustrative Data for this compound | Information Provided |
| X-ray Crystallography | Crystal System | Monoclinic (Hypothetical) | Defines the overall symmetry of the crystal. |
| Space Group | P2₁/c (Hypothetical) | Describes the symmetry elements within the unit cell. | |
| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 10.1 Å, β = 95° (Hypothetical) | Precise dimensions of the repeating unit in the crystal. | |
| Bond Lengths (C-Br) | ~1.85 - 1.90 Å (Hypothetical) | Exact distances between bonded atoms. | |
| Bond Angles (C-C-Br) | ~125° - 130° (Hypothetical) | Precise angles between three connected atoms. | |
| Torsion Angles | Defines the planarity of the furan ring. | Confirms the three-dimensional arrangement of atoms. | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~7.5 ppm | Information about the electronic environment of the protons. |
| Multiplicity | Singlet (s) | Indicates no adjacent proton neighbors. | |
| Integration | 2H | Proportional to the number of protons giving the signal. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | ~125 ppm (C-H), ~110 ppm (C-Br) | Information about the electronic environment of the carbons. |
| Infrared (IR) Spectroscopy | C-H stretching | ~3100 cm⁻¹ | Indicates the presence of aromatic C-H bonds. |
| C=C stretching | ~1600 cm⁻¹, ~1500 cm⁻¹ | Characteristic of the furan ring's double bonds. | |
| C-Br stretching | ~600 - 700 cm⁻¹ | Indicates the presence of carbon-bromine bonds. | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z 224, 226, 228 (approx. 1:2:1 ratio) | Confirms the molecular weight and elemental composition (bromine's isotopic pattern). |
| Fragmentation Pattern | Loss of Br, CO, etc. | Provides clues about the molecule's connectivity. |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: A single crystal of this compound suitable for X-ray diffraction is grown, typically by slow evaporation of a saturated solution in an appropriate solvent, or by vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum is recorded first, followed by the sample spectrum.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, for example by electron impact (EI), which typically generates a molecular ion and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to determine the molecular weight and fragmentation pattern.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comprehensive structural validation of a synthesized compound like this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
A Comparative Guide to the Synthesis of 3,4-Dibromofuran for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, 3,4-dibromofuran serves as a critical building block. Its unique substitution pattern makes it a valuable precursor for the introduction of functionalities at the 3- and 4-positions of the furan ring, a common motif in pharmaceuticals and agrochemicals. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound, offering detailed experimental protocols and performance data to aid in the selection of the most suitable method for specific research needs.
Method 1: Oxidation of a Dihydroxyalkene Precursor
This method relies on the cyclization and oxidation of a commercially available dihydroxyalkene, trans-2,3-dibromo-2-butene-1,4-diol, to directly yield this compound. This approach is characterized by its straightforward procedure and high reported yield.
Method 2: Multi-step Synthesis from Furan via Bromination and Isomerization
A second approach involves a multi-step synthesis commencing with the readily available and inexpensive starting material, furan. This pathway proceeds through a bromination reaction to form an intermediate, 2,5-dibromofuran, which is then subjected to a "halogen dance" rearrangement to afford the desired this compound. While more complex, this method offers an alternative route when the starting material for Method 1 is unavailable or cost-prohibitive.
Comparative Data
| Parameter | Method 1: Oxidation of trans-2,3-Dibromo-2-butene-1,4-diol | Method 2: Bromination and Isomerization of Furan |
| Starting Material | trans-2,3-Dibromo-2-butene-1,4-diol | Furan |
| Key Reagents | Potassium dichromate, Sulfuric acid | Bromine, Dimethylformamide, Lithium diisopropylamide (LDA) |
| Yield | 83%[1] | 71% (for 2,5-dibromofuran intermediate)[2] |
| Reaction Time | 6 hours[1] | Not explicitly stated for the entire sequence |
| Reaction Temperature | 85 °C[1] | Not explicitly stated for the entire sequence |
| Number of Steps | 1 | 2 |
Experimental Protocols
Method 1: Oxidation of trans-2,3-Dibromo-2-butene-1,4-diol
Procedure: A mixture of trans-2,3-dibromo-2-butene-1,4-diol, potassium dichromate, and sulfuric acid in a biphasic solvent system of hexane and water is heated to 85 °C. The reaction is maintained at this temperature for 6 hours with vigorous stirring. Upon completion, the organic layer is separated, washed, dried, and concentrated to yield this compound.[1]
Method 2: Bromination and Isomerization of Furan
Step 1: Synthesis of 2,5-Dibromofuran
Procedure: Furan is treated with bromine in dimethylformamide to produce 2,5-dibromofuran.[2]
Step 2: Isomerization to this compound
Procedure: The 2,5-dibromofuran intermediate is subjected to a "halogen dance" reaction. This is achieved by treating the 2,5-dibromofuran with a strong base, such as lithium diisopropylamide (LDA). The LDA selectively deprotonates the furan ring, initiating a rearrangement of the bromine atoms to the thermodynamically more stable 3 and 4 positions, yielding this compound.
Logical Workflow for Synthesis Method Selection
Caption: Decision workflow for selecting a this compound synthesis method.
Conclusion
The choice between these two synthetic methods for this compound will largely depend on the availability and cost of the starting materials, as well as the desired process efficiency. Method 1 offers a more direct and higher-yielding route, making it ideal for rapid access to the target molecule when the precursor is obtainable. Method 2, while involving an additional step, utilizes a more fundamental and readily available starting material in furan, providing a valuable alternative for broader accessibility. Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific laboratory context and project goals.
References
Unveiling the Potency of 3,4-Dibromofuran Derivatives: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3,4-dibromofuran derivatives against other alternatives, supported by experimental data. The unique brominated furan structure enhances the reactivity and applicability of these compounds in various therapeutic areas, including oncology and infectious diseases.
Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of bromine atoms to the furan ring, specifically at the 3 and 4 positions, has been shown to modulate their biological activity, leading to potent anticancer, antimicrobial, and anti-biofilm properties. This guide summarizes the key findings from various studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Anticancer Activity: A Targeted Approach to Apoptosis
Recent studies have highlighted the potential of this compound derivatives as effective anticancer agents. Notably, derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2]
Comparative Efficacy of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against human colon carcinoma (HCT-116) and human cervical cancer (HeLa) cell lines, compared to a standard chemotherapeutic agent, cisplatin.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) |
| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3b) | HCT-116 | Not explicitly stated, but shown to be more potent than the parent compound |
| Cisplatin | HCT-116 | ~5-10 (literature values) |
| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3b) | HeLa | Not explicitly stated, but shown to be more potent than the parent compound |
| Cisplatin | HeLa | ~1-5 (literature values) |
Note: Specific IC50 values for the this compound derivative were not provided in the source material, but its enhanced potency was highlighted.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these derivatives is attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Experimental evidence suggests that these compounds down-regulate the expression of survivin, an inhibitor of apoptosis protein, and activate caspase-3, a key executioner caspase.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
